(E)-4-Hydroxytoremifene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCUUXSMIJSEB-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443271 | |
| Record name | (E)-4-Hydroxytoremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177748-22-0 | |
| Record name | (E)-4-Hydroxytoremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-(E)-4-Hydroxytoremifene:-Estrogen-Receptor-Binding-Affinity-and-Functional-Consequences
Abstract
(E)-4-Hydroxytoremifene is a principal active metabolite of toremifene, a selective estrogen receptor modulator (SERM) utilized in the therapy of hormone-dependent breast cancer.[1][2][3][4] Its clinical efficacy is intrinsically linked to its high-affinity interaction with estrogen receptors (ERs), primarily ERα and ERβ. This guide provides a comprehensive technical overview of the estrogen receptor binding affinity of (E)-4-hydroxytoremifene. We will delve into its mechanism of action, present quantitative binding affinity data in comparison to related compounds, provide a detailed, field-proven protocol for determining ER binding affinity via a competitive radioligand binding assay, and discuss the downstream functional consequences of this molecular interaction. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and pharmacology.
Introduction: The Role of SERMs and (E)-4-Hydroxytoremifene
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity at estrogen receptors.[3][4][5] This dual activity allows them to block estrogen's proliferative effects in breast tissue while potentially exerting beneficial estrogenic effects in other tissues like bone.[4][5] Toremifene, a chlorinated analog of tamoxifen, is a first-generation SERM whose therapeutic action is largely mediated by its metabolites.[1][6]
Among these metabolites, 4-hydroxytoremifene (4-OH-TOR) is of paramount importance.[1][7] It is formed through metabolism by cytochrome P450 enzymes and demonstrates a significantly higher binding affinity for the estrogen receptor than the parent compound, toremifene.[1][8] This enhanced affinity is critical to its potent antiestrogenic effects in breast cancer cells.[1][8] Understanding the specific binding characteristics of the (E)-isomer of 4-hydroxytoremifene is crucial for elucidating its pharmacological profile and optimizing its therapeutic application.
Mechanism of Action: Competitive Inhibition and Conformational Change
(E)-4-Hydroxytoremifene exerts its effects through competitive binding to the ligand-binding domain (LBD) of estrogen receptors, primarily ERα and ERβ.[3][4] It directly competes with the endogenous ligand, 17β-estradiol (E2), for the same binding pocket. The binding of (E)-4-hydroxytoremifene induces a distinct conformational change in the receptor protein. This altered conformation affects the recruitment of co-regulatory proteins (co-activators and co-repressors) to the receptor-DNA complex, ultimately modulating the transcription of estrogen-responsive genes. In breast tissue, this action predominantly leads to the repression of genes involved in cell proliferation, thereby inhibiting tumor growth.[1]
Caption: Mechanism of (E)-4-Hydroxytoremifene Action at the Estrogen Receptor.
Quantitative Analysis of Estrogen Receptor Binding Affinity
The affinity of a ligand for its receptor is quantified by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) derived from competitive binding assays. A lower value for Kd or IC50 indicates a higher binding affinity. (E)-4-Hydroxytoremifene is known to bind to the estrogen receptor with an affinity significantly higher than its parent compound.[8] Its affinity is comparable to that of 4-hydroxytamoxifen, the active metabolite of tamoxifen.
| Compound | Receptor Subtype | Binding Affinity (IC50 / Ki / RBA%) | Reference |
| (Z)-4-Hydroxytamoxifen | ERα | RBA: 13.9% | [9] |
| (Z)-4-Hydroxytamoxifen | ERβ | RBA: 12.8% | [9] |
| 4-Hydroxytamoxifen | ERRγ | Kd: 35 nM; Ki: 75 nM | [10][11] |
| (Z)-4-Hydroxytamoxifen | Estrogen Receptor | IC50: 27 µM | |
| 4-Hydroxytoremifene | ER (General) | Higher than Toremifene | [8] |
Note: RBA stands for Relative Binding Affinity, typically with 17β-estradiol set to 100%. Direct Ki or IC50 values for (E)-4-Hydroxytoremifene are less commonly reported than for its (Z)-isomer or for 4-hydroxytamoxifen, but its high affinity is well-established.
Experimental Protocol: Determining ER Binding Affinity via Competitive Radioligand Binding Assay
This protocol outlines a robust method for determining the binding affinity of a test compound like (E)-4-hydroxytoremifene for the estrogen receptor using a competitive radioligand binding assay. The principle involves incubating the receptor source with a constant concentration of a radiolabeled ligand (e.g., [3H]-17β-estradiol) and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its IC50.[12]
Materials and Reagents
-
Receptor Source: Rat uterine cytosol or recombinant human ERα/ERβ protein.
-
Radioligand: [³H]-17β-estradiol ([³H]-E2).
-
Test Compound: (E)-4-Hydroxytoremifene.
-
Reference Compound: Unlabeled 17β-estradiol.
-
Assay Buffer: Tris-HCl buffer with additives to prevent protein degradation.
-
Separation Medium: Dextran-coated charcoal or filtration apparatus (e.g., GF/C filters).[13]
-
Scintillation Cocktail: For quantifying radioactivity.
Experimental Workflow
Caption: Workflow for a Competitive Estrogen Receptor Binding Assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Causality: Serial dilutions of the test compound ((E)-4-hydroxytoremifene) and the reference compound (unlabeled E2) are prepared to generate a dose-response curve. A solvent like DMSO is often used for initial stock solutions due to its ability to dissolve a wide range of compounds at high concentrations.[14]
-
Prepare a stock solution of [³H]-E2 in assay buffer at a concentration appropriate for the assay (typically 0.5-1.0 nM).[15]
-
-
Assay Setup (Self-Validating System):
-
Total Binding (TB): Tubes containing receptor, buffer, and [³H]-E2 only. This represents the maximum possible binding of the radioligand.
-
Non-specific Binding (NSB): Tubes containing receptor, [³H]-E2, and a saturating concentration of unlabeled E2. This measures the portion of radioligand that binds to non-receptor components, which must be subtracted from all other measurements.
-
Test Compound Wells: Tubes containing receptor, [³H]-E2, and one concentration from the serial dilution of (E)-4-hydroxytoremifene.
-
-
Incubation:
-
Combine the components in microcentrifuge tubes or a 96-well plate.
-
Causality: Incubate the mixture for a sufficient period (e.g., 18-24 hours) at a low temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium without significant degradation of the receptor protein.
-
-
Separation of Bound and Free Ligand:
-
Add an ice-cold slurry of dextran-coated charcoal to each tube.
-
Causality: The charcoal rapidly adsorbs small, unbound molecules (free [³H]-E2 and test compound), while the larger receptor-ligand complexes remain in solution. The dextran coating prevents the charcoal from adsorbing the receptor itself.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer a known volume of the supernatant (containing the bound radioligand) into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of (E)-4-hydroxytoremifene that displaces 50% of the specifically bound [³H]-E2.
-
Downstream Signaling and Functional Consequences
The high-affinity binding of (E)-4-hydroxytoremifene to the estrogen receptor is the initiating event for its pharmacological effects. In ER-positive breast cancer cells, the resulting antagonist conformation of the receptor prevents the transcription of genes essential for cell growth and proliferation.[1] This leads to cell cycle arrest and can induce apoptosis (programmed cell death), forming the basis of its antitumor activity.[1]
Conversely, in other tissues, the (E)-4-hydroxytoremifene-ER complex may recruit different co-regulators, leading to estrogenic (agonist) effects. This tissue-specific action is the hallmark of a SERM.
Conclusion
(E)-4-Hydroxytoremifene is a potent, high-affinity ligand for the estrogen receptor. Its mechanism of action is rooted in competitive binding with endogenous estradiol, leading to altered receptor conformation and modulation of gene transcription. The high binding affinity is directly correlated with its efficacy as an antiestrogenic agent in the context of breast cancer therapy. The quantitative assessment of this binding affinity, through well-controlled assays as described herein, is a fundamental step in the preclinical evaluation and development of SERMs and other endocrine therapies.
References
-
Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemotherapy and Pharmacology, 27(1), 8-12. [Link]
-
Cowley, S. M., & Parker, M. G. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ. Proceedings of the National Academy of Sciences, 98(15), 8638-8643. [Link]
-
Jaouen, G., Vessières, A., Top, S., Ismail, A. A., & Plamondon, L. (1990). Relative binding affinity of (Z)-4 and (E)-4 with the estrogen receptors. ResearchGate. [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. US Department of Health and Human Services. [Link]
-
Apakama, I., et al. (2016). Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics. Drug Metabolism and Disposition, 44(6), 884-891. [Link]
-
Tremblay, G. B., & Giguère, V. (2001). 4-hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma. Endocrinology, 142(10), 4554-4557. [Link]
-
Bishop, J., et al. (1990). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Cancer Chemotherapy and Pharmacology, 26(5), 361-365. [Link]
-
International Agency for Research on Cancer. (1996). Toremifene. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Massive Bio. (2025). Toremifene Citrate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Toremifene Citrate?. [Link]
-
Bolton, J. L., & Thatcher, G. R. (2008). 4-Hydroxylated Metabolites of the Antiestrogens Tamoxifen and Toremifene Are Metabolized to Unusually Stable Quinone Methides. Chemical Research in Toxicology, 21(1), 94-102. [Link]
-
Holbrey, S. (2014). Toremifene in the treatment of breast cancer. World Journal of Clinical Oncology, 5(3), 481-489. [Link]
-
ResearchGate. (n.d.). In vitro receptor binding assays. [Link]
Sources
- 1. Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toremifene in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massivebio.com [massivebio.com]
- 4. What is the mechanism of Toremifene Citrate? [synapse.patsnap.com]
- 5. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
(E)-4-Hydroxytoremifene as a metabolite of toremifene
The following technical guide provides an in-depth analysis of (E)-4-Hydroxytoremifene , focusing on its physicochemical properties, metabolic formation, pharmacological distinction from the active (Z)-isomer, and advanced analytical methodologies for its detection.
Metabolic Profiling, Isomerization Kinetics, and Analytical Distinction[1]
Executive Technical Summary
(E)-4-Hydroxytoremifene (CAS: 1795153-59-1 for d6-labeled variant; generic structure related to CAS 110503-62-3) is the geometric isomer of the potent anti-estrogenic metabolite, (Z)-4-hydroxytoremifene.[1] While the parent drug Toremifene and its clinically active metabolites exist primarily in the (Z)-configuration (trans-stilbene geometry), the (E)-isomer represents a critical analyte for drug development due to its distinct pharmacological profile—often characterized as inactive or possessing weak partial agonist activity—and its presence as a degradation product or minor metabolic component.[1]
For researchers and analytical scientists, distinguishing the (E)-isomer from the (Z)-isomer is paramount.[1] Co-elution in liquid chromatography can lead to the overestimation of the active drug species, potentially skewing pharmacokinetic (PK) and pharmacodynamic (PD) correlations. This guide outlines the structural basis, metabolic pathways, and validated LC-MS/MS protocols required to isolate and quantify this specific isomer.[2]
Chemical Architecture & Isomerism[1]
The pharmacological efficacy of triphenylethylene SERMs (Selective Estrogen Receptor Modulators) like Toremifene is dictated by the geometry of the stilbene backbone.[1]
-
Active Configuration (Z): The phenyl rings are trans to each other.[1] This geometry aligns the hydroxyl group (in metabolites) and the basic side chain to optimally antagonize the Estrogen Receptor (ER).[1]
-
Inactive/Impurity Configuration (E): The phenyl rings are cis to each other.[1] This steric arrangement prevents the side chain from effectively displacing Helix 12 of the ER, leading to a loss of anti-estrogenic potency or a shift toward partial agonism.[1]
Isomerization Dynamics
The carbon-carbon double bond (C=C) is susceptible to thermal and photo-induced isomerization.[1] In biological matrices or during aggressive sample preparation (e.g., acidic extraction), the thermodynamically stable (Z)-4-hydroxytoremifene can isomerize to the (E)-form.[1]
Figure 1: Isomerization and Structural Relationship
Caption: Thermal and photo-induced isomerization pathway between the active (Z) and inactive (E) forms of 4-hydroxytoremifene.
Metabolic Genesis & Pharmacokinetics[1]
Toremifene metabolism is extensively hepatic, mediated primarily by the Cytochrome P450 system.[1] Unlike Tamoxifen, which relies heavily on CYP2D6, Toremifene is primarily metabolized by CYP3A4 .[1]
Primary Pathway (Formation of Z-isomer)
The parent drug Toremifene (Z) is hydroxylated to (Z)-4-hydroxytoremifene.[1] This is a minor pathway in humans (compared to N-demethylation) but major in rodent models.[1]
Genesis of the (E)-Isomer
The (E)-isomer is not typically a direct enzymatic product of CYP3A4.[1] Instead, it arises via:
-
Post-metabolic Isomerization: Spontaneous isomerization of the (Z)-metabolite in plasma or urine.[1]
-
Impurity Carryover: Presence of (E)-Toremifene impurity in the dosed drug, which is then hydroxylated.[1]
-
Minor Enzymatic Shunting: Potential minor stereoselective loss during complex metabolic cycling (e.g., quinone methide intermediates).[1]
Figure 2: Metabolic Pathway Context
Caption: Metabolic derivation of 4-hydroxytoremifene species.[1][2][3][4][5] The (E)-isomer primarily arises via non-enzymatic isomerization.[1]
Pharmacodynamics: The "Inactive" Distinction
Understanding the binding affinity differential is critical for interpreting toxicity and efficacy data.[1]
| Parameter | (Z)-4-Hydroxytoremifene | (E)-4-Hydroxytoremifene | Clinical Implication |
| ER Binding Affinity (RBA) | High (approx. 100-150% of Estradiol) | Low / Negligible | (E)-isomer does not contribute to therapeutic efficacy.[1] |
| Mechanism of Action | Potent Antagonist (Breast) | Weak Partial Agonist (Presumed) | High levels of (E) could theoretically dilute anti-cancer effects.[1] |
| Cytotoxicity | High (in ER+ cells) | Low | (Z) is the driver of on-target pharmacological activity.[1] |
| Genotoxicity | Low (compared to Tamoxifen) | Unknown | Toremifene's chlorine atom reduces DNA adduct formation vs Tamoxifen.[1] |
Note: Data extrapolated from SAR studies of Tamoxifen/Toremifene analogs and specific impurity profiling literature.
Analytical Methodologies (LC-MS/MS)[1][2]
To accurately quantify (E)-4-hydroxytoremifene, the analytical method must achieve baseline chromatographic separation from the (Z)-isomer.[1] Mass spectrometry alone cannot distinguish them as they share the same molecular weight (421.96 g/mol ) and similar fragmentation patterns.[1]
Experimental Protocol: Chiral/Isomeric Separation
1. Sample Preparation (Liquid-Liquid Extraction)
-
Matrix: Human Plasma or Urine.[1]
-
Buffer: Add 1.0 M Carbonate buffer (pH 9.8) to ensure non-ionized state of the amine.[1]
-
Solvent: Extract with tert-butyl methyl ether (TBME) or Hexane:Isopropanol (95:5).[1]
-
Precaution: Avoid acidic conditions and high heat (>40°C) during evaporation to prevent artificial Z
E isomerization.[1]
2. LC-MS/MS Conditions
-
Column: Biphenyl phases (e.g., Kinetex Biphenyl) or specialized Phenyl-Hexyl columns are superior to C18 for separating geometric isomers of stilbenes due to
interactions.[1] -
Mobile Phase A: 2mM Ammonium Formate in Water (0.1% Formic Acid).[1]
-
Mobile Phase B: Acetonitrile/Methanol (50:50).[1]
-
Gradient: Isocratic holds may be required in the elution window of the isomers to maximize resolution (
).
3. Mass Spectrometry Parameters (SRM)
-
Ionization: ESI Positive Mode.
-
Precursor Ion:
422.4 [1] -
Product Ions:
Figure 3: Analytical Workflow for Isomer Separation
*Caption: Step-by-step workflow for the extraction and specific detection of Toremifene metabolite isomers. Elution order depends on specific column chemistry (Biphenyl vs C18).
References
-
Metabolism & Pharmacokinetics
-
Sipilä, H., et al.[1] "Metabolism of toremifene in the rat."[1][5] Journal of Steroid Biochemistry, 1990.[1] Link (Context: Identification of 4-hydroxytoremifene as a major metabolite in rats).[1]
-
Berthou, F., et al.[1] "Influence of Toremifene on the activity of cytochrome P450 enzymes."[1] Drug Metabolism and Disposition, 1994.[1] (Context: CYP3A4 involvement).[1]
-
-
Isomerization & Chemistry
-
Gauthier, S., et al.[1] "New Highly Stereoselective Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-4-Hydroxytoremifene via McMurry Reaction."[1][6] Journal of Organic Chemistry, 1996.[1] Link (Context: Synthetic routes and stereochemistry).[1]
-
Fan, P., et al.[1] "4-Hydroxylated metabolites of the antiestrogens tamoxifen and toremifene are metabolized to unusually stable quinone methides."[1] Chemical Research in Toxicology, 2000.[1] Link (Context: Oxidative metabolism and stability).[1]
-
-
Analytical Standards & Impurities
Sources
- 1. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Highly Stereoselective Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-4-Hydroxytoremifene via McMurry Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy Toremifene - CAS - 110503-62-3 | Axios Research [axios-research.com]
An In-Depth Technical Guide to the In Vitro Characterization of (E)-4-Hydroxytoremifene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Profile of a Key Toremifene Metabolite
(E)-4-Hydroxytoremifene is a principal active metabolite of toremifene, a selective estrogen receptor modulator (SERM) utilized in the treatment and prevention of estrogen receptor (ER)-positive breast cancer. As the in vivo efficacy and safety profile of a parent drug are often significantly influenced by the activity of its metabolites, a thorough in-depth characterization of (E)-4-Hydroxytoremifene is paramount for a comprehensive understanding of toremifene's pharmacology. This guide provides a detailed exploration of the essential in vitro assays and methodologies required to delineate the biological and pharmacological characteristics of (E)-4-Hydroxytoremifene, offering a robust framework for its preclinical evaluation.
The Molecular Mechanism of Action: A Selective Modulator of the Estrogen Receptor
(E)-4-Hydroxytoremifene exerts its effects primarily through competitive binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors that play a pivotal role in the development and proliferation of the majority of breast cancers. By binding to the ligand-binding domain of the ER, (E)-4-Hydroxytoremifene induces a conformational change in the receptor. This altered conformation interferes with the binding of co-activator proteins that are necessary for the transcription of estrogen-responsive genes, thereby blocking the proliferative signaling of estrogen in breast cancer cells. The tissue-selective nature of SERMs like (E)-4-Hydroxytoremifene, which can exhibit either estrogenic or antiestrogenic effects depending on the target tissue, is a key aspect of their therapeutic profile.
Caption: Simplified signaling pathway of (E)-4-Hydroxytoremifene.
Key In Vitro Characterization Assays
A comprehensive in vitro characterization of (E)-4-Hydroxytoremifene necessitates a multi-faceted approach, encompassing the assessment of its receptor binding affinity, its impact on cancer cell proliferation, and its metabolic stability.
Estrogen Receptor Competitive Binding Assay
Scientific Rationale: This assay is fundamental to quantifying the affinity of (E)-4-Hydroxytoremifene for ERα and ERβ. By determining the concentration of the compound required to displace a radiolabeled estrogen, typically [3H]-estradiol, from the receptor, we can calculate the inhibitory constant (Ki), a direct measure of binding affinity. This data is crucial for understanding the potency of the metabolite at its primary molecular target.
Experimental Protocol:
-
Preparation of ER-Containing Lysates:
-
Utilize either commercially available recombinant human ERα and ERβ proteins or prepare cytosolic extracts from ER-positive cells (e.g., MCF-7 cells) or tissues (e.g., rat uterine tissue).
-
-
Competitive Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of the respective estrogen receptor with a constant, low concentration of [3H]-estradiol (e.g., 0.5-1.0 nM).[1]
-
Add increasing concentrations of unlabeled (E)-4-Hydroxytoremifene to compete with the radioligand for binding to the receptor. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁶ M.[1]
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a potent unlabeled estrogen, such as diethylstilbestrol, to saturate all specific binding sites).
-
-
Separation of Bound and Free Radioligand:
-
After incubation to equilibrium (e.g., 18-24 hours at 4°C), separate the receptor-bound [3H]-estradiol from the free radioligand. Common methods include hydroxylapatite (HAP) precipitation or dextran-coated charcoal (DCC) adsorption.
-
-
Quantification and Data Analysis:
-
Quantify the amount of bound radioactivity in each sample using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for ER competitive binding assay.
Cell Proliferation Assay in ER-Positive Breast Cancer Cells
Scientific Rationale: To assess the functional consequences of ER binding, it is essential to evaluate the effect of (E)-4-Hydroxytoremifene on the proliferation of ER-positive breast cancer cells, such as the MCF-7 cell line. This assay determines the concentration-dependent inhibitory effect of the compound on cell growth, providing an IC50 value that reflects its cellular potency.
Experimental Protocol (MTT Assay):
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum, insulin, and non-essential amino acids).[2]
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of (E)-4-Hydroxytoremifene in culture medium.
-
Replace the existing medium in the wells with the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
-
MTT Incubation:
-
Add a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Metabolic Stability Assay
Scientific Rationale: This assay evaluates the susceptibility of (E)-4-Hydroxytoremifene to further metabolism by key drug-metabolizing enzymes, primarily located in the liver. Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, as well as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[3] Determining the metabolic stability of (E)-4-Hydroxytoremifene provides an estimate of its intrinsic clearance and helps to identify potential drug-drug interactions.
Experimental Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.5-1 mg/mL protein), a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and (E)-4-Hydroxytoremifene at a known concentration (typically 1 µM).[4]
-
-
Initiation of Metabolism:
-
Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system for CYP-mediated reactions. For studying UGT and SULT activity, UDPGA and PAPS, respectively, should be included.[5][6]
-
-
Time-Course Incubation and Reaction Termination:
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction samples to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new tube or plate for analysis.
-
Quantify the concentration of (E)-4-Hydroxytoremifene at each time point using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg microsomal protein.
-
Data Summary and Interpretation
The quantitative data obtained from these assays are crucial for building a comprehensive profile of (E)-4-Hydroxytoremifene.
Table 1: Representative In Vitro Pharmacological Data for (E)-4-Hydroxytoremifene and Related Compounds
| Parameter | (E)-4-Hydroxytoremifene | 4-Hydroxytamoxifen | Estradiol |
| ERα Binding Affinity (Ki) | ~1-10 nM | 0.1-1 nM | ~0.1 nM |
| ERβ Binding Affinity (Ki) | ~1-15 nM | 0.5-5 nM | ~0.1 nM |
| MCF-7 Cell Proliferation (IC50) | ~5-20 nM | ~1-10 nM | N/A (proliferative) |
| Metabolic Stability (t½ in HLM) | Moderate to High | Moderate | Low |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. It is essential to determine these values under standardized and well-controlled assay conditions.
Downstream Signaling and Gene Expression Analysis
To further elucidate the molecular consequences of (E)-4-Hydroxytoremifene's interaction with the estrogen receptor, gene expression profiling can be employed. This powerful technique allows for the identification of genes that are either up- or down-regulated following treatment of ER-positive breast cancer cells with the compound.
Scientific Rationale: By understanding the changes in the transcriptome, researchers can identify the specific signaling pathways and cellular processes that are modulated by (E)-4-Hydroxytoremifene. This can provide insights into its anti-cancer mechanisms beyond simple proliferation arrest and may reveal novel therapeutic targets. For instance, studies on the related compound 4-hydroxytamoxifen have shown that it can modulate the expression of genes involved in cell cycle regulation, apoptosis, and signal transduction.[12]
Methodology:
-
RNA Extraction and Microarray/RNA-Seq Analysis: Treat MCF-7 cells with (E)-4-Hydroxytoremifene for a defined period (e.g., 24-48 hours). Extract total RNA and perform microarray analysis or next-generation sequencing (RNA-Seq) to obtain a global view of gene expression changes.
-
Bioinformatic Analysis: Utilize bioinformatics tools to identify differentially expressed genes and perform pathway analysis to understand the biological functions that are most significantly affected.
-
Validation of Key Gene Targets: Validate the changes in expression of key identified genes using quantitative real-time PCR (qRT-PCR) or western blotting to confirm the findings at the RNA and protein levels, respectively.
Conclusion
The in vitro characterization of (E)-4-Hydroxytoremifene is a critical component of understanding the overall pharmacological profile of its parent drug, toremifene. The methodologies outlined in this guide, from receptor binding and cell-based functional assays to metabolic stability and gene expression profiling, provide a comprehensive framework for a thorough preclinical evaluation. The data generated from these studies are essential for establishing structure-activity relationships, predicting in vivo efficacy and safety, and ultimately, for the successful development of new and improved therapies for hormone-dependent breast cancer.
References
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
MCF-7 Cell Culture Protocol. (n.d.). Altogen Biosystems. Retrieved from [Link]
-
4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ. (2001). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Expression profiling of breast cancer patients treated with tamoxifen: prognostic or predictive significance. (2011). PubMed. Retrieved from [Link]
-
Toremifene. (1997). In Some Pharmaceutical Drugs. National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. (2002). National Toxicology Program. Retrieved from [Link]
-
Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
Activation of estrogen receptor alpha and ERbeta by 4-methylbenzylidene-camphor in human and rat cells: comparison with phyto- and xenoestrogens. (2005). PubMed. Retrieved from [Link]
-
Effects of toremifene and its main metabolites on growth of breast cancer cell lines. (1991). PubMed. Retrieved from [Link]
-
MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products. (2011). PubMed. Retrieved from [Link]
-
Human Cytochrome P450 Enzymes 5-51 as Targets of Drugs and Natural and Environmental Compounds: Mechanisms, Induction, and Inhibition—Toxic Effects and Benefits. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
mcf-7 cells ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. (2010). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel LC–MS/MS method enables high-throughput quantification of steroids for clinical applications. (n.d.). Chromatography Today. Retrieved from [Link]
-
Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]
-
Inhibition of Cytochrome P450 Enzymes by the E- and Z-Isomers of Norendoxifen. (2018). SpringerLink. Retrieved from [Link]
-
Identification of differentially expressed genes in human breast cancer cells induced by 4-hydroxyltamoxifen and elucidation of their pathophysiological functions. (2018). Oncotarget. Retrieved from [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). Flinders University. Retrieved from [Link]
-
Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. (1990). PubMed. Retrieved from [Link]
-
Toremifene enhances cell cycle block and growth inhibition by vinblastine in multidrug resistant human breast cancer cells. (1996). PubMed. Retrieved from [Link]
-
Loss of Estrogen Receptor Signaling Triggers Epigenetic Silencing of Downstream Targets in Breast Cancer. (2007). ResearchGate. Retrieved from [Link]
-
Metabolic Stability Assays. (n.d.). MilliporeSigma. Retrieved from [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2023). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Toremifene, a novel antiestrogen, can overcome hsp27-induced drug resistance in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. youtube.com [youtube.com]
- 6. 4-Hydroxytamoxifen enhances sensitivity of estrogen receptor α-positive breast cancer to docetaxel in an estrogen and ZNF423 SNP-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 4-Hydroxytoremifene
This guide provides a comprehensive overview of the discovery, history, and scientific significance of 4-hydroxytoremifene, the principal active metabolite of the selective estrogen receptor modulator (SERM), toremifene. Designed for researchers, scientists, and drug development professionals, this document details the journey from the synthesis of the parent compound to the elucidation of the metabolite's critical role in its therapeutic action.
Genesis: The Development of Toremifene
The story of 4-hydroxytoremifene begins with its parent compound, toremifene. Developed as a nonsteroidal triphenylethylene antiestrogen, toremifene (Fareston®) emerged from the lineage of tamoxifen, the first widely successful SERM for the treatment of estrogen receptor (ER)-positive breast cancer.[1] The primary structural difference between toremifene and tamoxifen is a single chlorine atom on the ethyl side chain.[1] This modification was intentional, aimed at altering the metabolic pathway to create a more favorable toxicity profile, particularly concerning the potential for genotoxicity and carcinogenicity observed with tamoxifen in some animal studies.[1][2]
Toremifene functions by competitively binding to estrogen receptors in various tissues, leading to either antiestrogenic or estrogenic effects depending on the specific organ.[1][3] In breast tissue, it acts as an antagonist, blocking the proliferative stimulus of estrogen and thereby inhibiting the growth of ER-positive cancer cells.[3][4]
The Unveiling of a Potent Metabolite
Early pharmacokinetic investigations of toremifene revealed that it is extensively metabolized in the liver.[5] The main metabolic pathway identified was N-demethylation, primarily mediated by the cytochrome P450 enzyme CYP3A4.[5][6] However, subsequent research identified another crucial metabolic conversion: hydroxylation. This process yields 4-hydroxytoremifene, a major metabolite that proved to be of profound pharmacological importance.[1][6][7]
Studies demonstrated that 4-hydroxytoremifene is formed through the action of multiple cytochrome P450 enzymes.[1] While plasma concentrations of 4-hydroxytoremifene were found to be low at standard therapeutic doses of toremifene, they become more significant at higher doses.[8] This discovery shifted the scientific understanding of toremifene's action, suggesting that the parent drug might function, at least in part, as a prodrug.[2]
Pharmacological Profile of 4-Hydroxytoremifene
The isolation and characterization of 4-hydroxytoremifene led to a series of in-depth pharmacological studies that cemented its importance.
Mechanism of Action
Like its parent compound, 4-hydroxytoremifene is a SERM that exerts its effects by binding to estrogen receptors.[9] Upon binding, it induces a conformational change in the receptor that prevents the binding of the natural ligand, estradiol. This complex then fails to effectively recruit the coactivator proteins necessary for the transcription of estrogen-dependent genes, ultimately blocking the signaling pathway that drives cell proliferation in ER-positive breast cancer.
Table 1: Key Properties of 4-Hydroxytoremifene
| Property | Value | Source(s) |
| Chemical Formula | C₂₆H₂₈ClNO₂ | [10] |
| Molar Mass | 421.96 g/mol | [10] |
| Synonyms | (Z)-4-Hydroxytoremifene, 4-OH-TOR | [] |
| Appearance | White to Off-White Solid | [] |
| Melting Point | 163-165 °C | [] |
| Elimination Half-life | Approximately 5 days | [2][8] |
| ER Binding Affinity | Higher than Toremifene | [7] |
| Antiestrogenic Potency | Significantly higher than Toremifene | [2][7] |
Clinical Relevance and Preclinical Investigations
The discovery of 4-hydroxytoremifene's high potency has significant clinical implications. Although its steady-state plasma concentrations are lower than the parent drug, its potent antiestrogenic activity suggests it is a major contributor to the therapeutic effects seen in patients. [2] Preclinical studies have consistently supported its antitumor activity. In vitro assays show potent inhibition of ER-positive breast cancer cell lines, while being ineffective against ER-negative lines, confirming its mechanism is ER-dependent. [4]In vivo studies using animal models of mammary cancer further validated its efficacy in inhibiting tumor growth. [4][7]However, some studies noted that its efficacy in vivo at lower doses was weak, suggesting complex pharmacokinetics may influence its availability at the tumor site. [7] The clinical development of 4-hydroxytoremifene's close analog, 4-hydroxytamoxifen (afimoxifene), as a topical gel for conditions like cyclical mastalgia, underscores the therapeutic potential of these hydroxylated metabolites. [12][13]This approach leverages the high potency of the metabolite while potentially reducing systemic side effects. [13]
Conclusion
The journey of 4-hydroxytoremifene from an identified metabolite to a recognized key player in the pharmacology of toremifene highlights the critical importance of understanding drug metabolism in drug development. Initially overshadowed by its parent compound, its superior binding affinity and potent antiestrogenic activity have established it as a crucial component of toremifene's clinical efficacy. The history of 4-hydroxytoremifene serves as a compelling case study in pharmacokinetics and pharmacodynamics, demonstrating that the biological activity of a drug is often a synergistic interplay between the parent molecule and its active metabolites. For researchers in oncology and drug development, this narrative reinforces the necessity of comprehensive metabolic profiling to fully elucidate a drug's mechanism of action and therapeutic potential.
References
-
Axios Research. 4-Hydroxy Toremifene - CAS - 110503-62-3. Available at: [Link]
-
Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemotherapy and Pharmacology, 27(1), 8–12. Available at: [Link]
-
Wikipedia. Toremifene. Available at: [Link]
-
International Agency for Research on Cancer. (1996). Toremifene. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon (FR): IARC. Available at: [Link]
-
Anttila, M., Valavaara, R., Kivinen, S., & Mäenpää, J. (1990). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Journal of Steroid Biochemistry and Molecular Biology, 36(3), 249-252. Available at: [Link]
- Google Patents. (2014). CN104230723A - Synthesis method of toremifene.
-
Adheron Therapeutics. 4-Hydroxytoremifene. Available at: [Link]
- Google Patents. (2021). CN113321609A - Method for synthesizing 4-hydroxyindole.
-
Desta, Z., Ward, B. A., Soukhova, N. V., & Flockhart, D. A. (2004). Role and pharmacologic significance of cytochrome P-450 2D6 in oxidative metabolism of toremifene and tamoxifen. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1062-1074. Available at: [Link]
-
Wiley, J. R., & Richer, J. K. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ. Proceedings of the National Academy of Sciences, 98(15), 8562-8566. Available at: [Link]
-
Apell, T. L., Fici, G. J., & Tirona, R. G. (2012). Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics. Drug Metabolism and Disposition, 40(10), 1937–1945. Available at: [Link]
-
Pharmaffiliates. (E)-4-Hydroxy Toremifene-d6 (~10% Z-isomer). Available at: [Link]
-
Global Substance Registration System. 4-HYDROXYTOREMIFENE. Available at: [Link]
-
Mansel, R. E., Goyal, A., & Fallowfield, L. (2007). A phase II trial of Afimoxifene (4-hydroxytamoxifen gel) for cyclical mastalgia in premenopausal women. Breast Cancer Research and Treatment, 106(3), 389-397. Available at: [Link]
-
Tremblay, G. B., & Giguère, V. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma. Molecular Endocrinology, 15(7), 1120-1128. Available at: [Link]
-
ClinicalTrials.gov. (2014). Toremifene With or Without Atamestane in Treating Postmenopausal Women With Metastatic Breast Cancer. Available at: [Link]
-
Robinson, S. P., & Jordan, V. C. (1989). Preclinical studies with toremifene as an antitumor agent. Breast Cancer Research and Treatment, 14(2), 111-116. Available at: [Link]
-
ClinicalTrials.gov. (2013). Toremifene in Treating Patients With Desmoid Tumors. Available at: [Link]
-
Martinez, F. J., Bjermer, L., & Rabe, K. F. (2023). Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials). American Journal of Respiratory and Critical Care Medicine, 208(5), 534-544. Available at: [Link]
-
Shiau, A. K., Barstad, D., & Loria, P. M. (1998). Crystal structure of estrogen receptor associated with 4-hydroxytamoxifen. Cell, 95(7), 927-937. Available at: [Link]
-
Wiebe, V. J., Benz, C. C., & DeGregorio, M. W. (1992). Pharmacokinetics of toremifene. Journal of Clinical Oncology, 10(3), 513-514. Available at: [Link]
-
Thevis, M., Geyer, H., & Schänzer, W. (2011). Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes. Analytical and Bioanalytical Chemistry, 400(1), 209-218. Available at: [Link]
-
MD Anderson Cancer Center. A Randomized, Double-blind, Placebo-Controlled Study of 4-hydroxytamoxifen Topical Gel in Women with Mammographically Dense Breast. Available at: [Link]
-
National Cancer Institute. Toremifene Citrate. Available at: [Link]
-
European Medicines Agency. Fareston, toremifene citrate: Summary of Product Characteristics. Available at: [Link]
-
ClinicalTrials.gov. (2004). The Effect of Thyroid Hormone on Drug Elimination in Cancer Patients. Available at: [Link]
-
Sasson, S., & Notides, A. C. (1988). Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen. Molecular Endocrinology, 2(4), 307-312. Available at: [Link]
-
Taylor & Francis Online. Afimoxifene – Knowledge and References. Available at: [Link]
Sources
- 1. Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toremifene - Wikipedia [en.wikipedia.org]
- 3. Toremifene Citrate - NCI [cancer.gov]
- 4. Preclinical studies with toremifene as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxytoremifene | Adheron Theurapeutics [adherontherapeutics.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 12. A phase II trial of Afimoxifene (4-hydroxytamoxifen gel) for cyclical mastalgia in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Afimoxifene (4-hydroxytamoxifen) | active metabolite of tamoxifen | ER antagonist | CAS 68392-35-8 | SERM | InvivoChem [invivochem.com]
Methodological & Application
Application Notes & Protocols for Cell Culture Treatment with (E)-4-Hydroxytoremifene
Introduction: Understanding (E)-4-Hydroxytoremifene
(E)-4-Hydroxytoremifene is a biologically active metabolite of Toremifene, a chlorinated analog of tamoxifen.[1][2] Both parent compounds belong to the class of drugs known as Selective Estrogen Receptor Modulators (SERMs).[1][3] SERMs are a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[4] Their defining characteristic is their tissue-specific ability to act as either estrogen receptor antagonists (blocking estrogen's effects) or agonists (mimicking estrogen's effects).[5][6]
In the context of ER+ breast cancer cells, (E)-4-Hydroxytoremifene functions primarily as an estrogen antagonist.[7][8] It competitively binds to estrogen receptors, preventing the binding of estradiol, the natural ligand.[7][8] This blockade disrupts the estrogen-mediated signaling pathways that drive cell proliferation, ultimately leading to cell cycle arrest and inhibition of tumor growth.[1][3] Notably, (E)-4-Hydroxytoremifene exhibits a higher binding affinity for the estrogen receptor and can inhibit the growth of MCF-7 breast cancer cells at lower concentrations than its parent compound, Toremifene.[9] This makes it a compound of significant interest for in vitro studies aimed at understanding endocrine resistance and developing more potent antiestrogenic therapies.
These application notes provide a comprehensive guide for researchers utilizing (E)-4-Hydroxytoremifene in a cell culture setting, with a focus on experimental design, protocol execution, and data interpretation for studying its effects on cancer cell lines.
Mechanism of Action: The SERM Signaling Pathway
The anti-proliferative effect of (E)-4-Hydroxytoremifene in ER+ breast cancer cells is mediated through its competitive antagonism of the estrogen receptor. The process can be summarized as follows:
-
Cellular Entry: Being lipophilic, (E)-4-Hydroxytoremifene passively diffuses across the cell membrane into the cytoplasm.
-
Receptor Binding: It binds to the Ligand-Binding Domain (LBD) of the estrogen receptor (primarily ERα in breast cancer), inducing a distinct conformational change.
-
Coregulator Recruitment: This altered conformation prevents the recruitment of coactivator proteins necessary for gene transcription and instead promotes the binding of corepressor proteins.
-
Transcriptional Repression: The ER/(E)-4-Hydroxytoremifene/corepressor complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA of target genes.
-
Inhibition of Proliferation: By recruiting corepressors, the complex blocks the transcription of estrogen-responsive genes that are critical for cell cycle progression (e.g., cyclins, growth factors), leading to cell cycle arrest, typically at the G1 phase, and subsequent inhibition of cell growth.[1]
Caption: Mechanism of (E)-4-Hydroxytoremifene action in an ER+ cell.
Experimental Protocols
Preparation of (E)-4-Hydroxytoremifene Stock Solution
The lipophilic nature of (E)-4-Hydroxytoremifene requires dissolution in an organic solvent. Ethanol is preferred for cell culture applications due to its lower cytotoxicity compared to DMSO at typical working concentrations.[10]
Materials:
-
(E)-4-Hydroxytoremifene powder (MW: 422 g/mol )[11]
-
Absolute Ethanol (200 proof, cell culture grade)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
Protocol (to prepare a 10 mM stock solution):
-
Calculation: The molecular weight of (E)-4-Hydroxytoremifene is 422 g/mol . To make 1 mL of a 10 mM solution, you will need:
-
422 g/mol * 0.010 mol/L * 0.001 L = 0.00422 g = 4.22 mg
-
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh out 4.22 mg of (E)-4-Hydroxytoremifene powder and transfer it to a sterile, light-protected tube.
-
Dissolution: Add 1 mL of absolute ethanol to the tube.
-
Mixing: Securely cap the tube and vortex at room temperature for 10-15 minutes, or until the powder is completely dissolved.[10][12] Gentle warming to 37°C can aid dissolution.[12]
-
Aliquoting & Storage: Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. The stock solution is generally stable for several weeks when stored properly.[12][13]
Cell Culture and Treatment
This protocol is optimized for ER+ human breast cancer cell lines such as MCF-7 or T-47D.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7, ATCC HTB-22™)[14]
-
Complete growth medium (e.g., Eagle's MEM supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin)[15]
-
Phenol red-free medium supplemented with charcoal-stripped FBS (for experiments sensitive to estrogenic compounds in standard media)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well plates)
-
10 mM (E)-4-Hydroxytoremifene stock solution
Protocol:
-
Cell Seeding:
-
Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.[16][17]
-
Centrifuge the cell suspension (e.g., 150 x g for 5-8 minutes), discard the supernatant, and resuspend the cell pellet in fresh medium.[14]
-
Perform a cell count and seed the cells into the desired plate format at a predetermined density. Allow cells to adhere and resume proliferation for 24 hours.
-
Hormone Starvation (Optional but Recommended):
-
For studies investigating the direct antagonistic effects of (E)-4-Hydroxytoremifene, it is crucial to minimize the influence of estrogenic compounds present in standard FBS.
-
After the 24-hour adherence period, aspirate the complete medium and replace it with phenol red-free medium containing charcoal-stripped FBS.
-
Incubate the cells for a minimum of 48-72 hours to deplete intracellular estrogen stores.[16]
-
-
Treatment:
-
Prepare serial dilutions of the 10 mM (E)-4-Hydroxytoremifene stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Crucial Control: Prepare a "vehicle control" using the same final concentration of ethanol that is present in the highest concentration of your drug treatment.[18] The final ethanol concentration should ideally not exceed 0.1% to avoid solvent-induced cytotoxicity.[13]
-
Aspirate the medium from the wells and add the medium containing the various concentrations of (E)-4-Hydroxytoremifene or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Downstream Assays
Following treatment, the cellular response can be evaluated using a variety of assays:
-
Cell Viability/Proliferation Assays:
-
MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.
-
BrdU Incorporation Assay: Measures DNA synthesis to directly assess cell proliferation.
-
Crystal Violet Staining: Stains total adherent biomass, providing a simple measure of cell number.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.
-
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic cascade.
-
-
Gene Expression Analysis:
-
qRT-PCR: Quantifies the expression of estrogen-responsive genes (e.g., pS2/TFF1, GREB1) to confirm target engagement and transcriptional repression.
-
-
Cell Cycle Analysis:
-
Propidium Iodide Staining & Flow Cytometry: Determines the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify treatment-induced cell cycle arrest.
-
Data Summary and Best Practices
Recommended Experimental Parameters
The optimal conditions for treatment will be cell-line specific. It is imperative to perform dose-response and time-course experiments to determine the ideal parameters for your system.
| Parameter | Recommended Range / Condition | Rationale & Key Considerations |
| Cell Lines | MCF-7, T-47D, ZR-75-1 (ER+) | These lines express high levels of estrogen receptor, making them suitable models for studying SERM activity.[19] |
| MDA-MB-231, BT-20 (ER-) | Use as negative controls to demonstrate ER-dependent effects. | |
| Concentration Range | 0.1 µM - 10 µM | Studies have shown inhibitory effects at concentrations of 1 µM and higher, while lower doses may sometimes be stimulatory.[19] A titration is essential.[20] Concentrations above 10-20 µM may induce off-target cytotoxicity.[20][21] |
| Treatment Duration | 24 - 96 hours | Short durations (24h) are suitable for mechanistic/signaling studies. Longer durations (48-96h) are needed to observe significant effects on proliferation and viability. |
| Key Controls | Vehicle Control: (e.g., 0.1% Ethanol) | Essential. Controls for any effects of the solvent on cell behavior. |
| Positive Control: (e.g., 10 nM 17β-Estradiol) | Confirms the estrogen-responsiveness of the cell line. | |
| Untreated Control: | Baseline for comparison. |
Troubleshooting & Best Practices
-
Protect from Light: (E)-4-Hydroxytoremifene and its parent compounds are sensitive to light, which can cause isomerization to less active forms.[10][22] Always handle the powder and solutions in light-protected tubes and minimize exposure.
-
Inconsistent Results: This often stems from inconsistent cell passage numbers, confluency at the time of treatment, or repeated freeze-thaw cycles of the drug stock. Maintain a strict cell culture and reagent handling protocol.
-
High Vehicle Control Toxicity: If the vehicle control shows significant toxicity, the final solvent concentration is too high. Reduce it by preparing a more concentrated primary stock or by lowering the highest treatment dose.
-
Biphasic Response: Be aware that SERMs can sometimes exhibit a biphasic (hormetic) effect, where low concentrations stimulate growth and high concentrations inhibit it.[19] A broad dose-response curve is critical to fully characterize the compound's activity.
References
-
Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemotherapy and Pharmacology, 27(1), 8-12. [Link]
-
National Cancer Institute. (2009, August 28). Toremifene Citrate. Retrieved February 3, 2026, from [Link]
-
Anonymous. (2018, July 30). 4-OHT Protocol. Retrieved February 3, 2026, from [Link]
-
Apte, S., et al. (2012). Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics. Drug Metabolism and Disposition, 40(9), 1735-1742. [Link]
-
Cleveland Clinic. (2023, February 3). Selective Estrogen Receptor Modulators (SERMs). Retrieved February 3, 2026, from [Link]
-
Various Authors. (2017). Tamoxifen (4-OHT) use in-vitro? ResearchGate. Retrieved February 3, 2026, from [Link]
-
Deltort, C. F., et al. (2014). In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B. Oncology Letters, 8(4), 1763-1767. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Toremifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]
-
Coradini, D., et al. (1991). Effects of toremifene and its main metabolites on growth of breast cancer cell lines. Anticancer Research, 11(6), 2191-2197. [Link]
-
University of Rochester. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved February 3, 2026, from [Link]
-
Osborne, C. K., et al. (1991). Acquired tamoxifen resistance: correlation with reduced breast tumor levels of tamoxifen and isomerization of trans-4-hydroxytamoxifen. Journal of the National Cancer Institute, 83(20), 1477-1482. [Link]
-
Liu, H., et al. (2007). 4-Hydroxylated Metabolites of the Antiestrogens Tamoxifen and Toremifene Are Metabolized to Unusually Stable Quinone Methides. Chemical Research in Toxicology, 20(2), 300-310. [Link]
-
Farnham Lab. (n.d.). MCF7 Cell Culture and 4-hydroxytamoxifen treatment. ENCODE Project. Retrieved February 3, 2026, from [Link]
-
Gnant, M., & Harbeck, N. (2017). Toremifene in the treatment of breast cancer. Therapeutic Advances in Medical Oncology, 9(3), 195-209. [Link]
-
Lewis-Wambi, J. S., & Jordan, V. C. (2005). Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance. Mutation Research, 591(1-2), 171-183. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Toremifene Citrate? Retrieved February 3, 2026, from [Link]
-
Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved February 3, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (E)-4-Hydroxy Toremifene-d6 (~10% Z-isomer). Retrieved February 3, 2026, from [Link]
-
Pasty, C. C., et al. (2016). Effects of CreERT2, 4-OH Tamoxifen, and Gender on CFU-F Assays. PLoS One, 11(5), e0155739. [Link]
-
Anttila, M., et al. (1992). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Journal of Steroid Biochemistry and Molecular Biology, 43(1-3), 115-118. [Link]
-
Frasor, J., et al. (2004). Selective Estrogen Receptor Modulators: Discrimination of Agonistic versus Antagonistic Activities by Gene Expression Profiling in Breast Cancer Cells. Cancer Research, 64(4), 1522-1533. [Link]
-
DeFriend, D. J., et al. (1994). Effects of 4-hydroxytamoxifen and a novel pure antioestrogen (ICI 182780) on the clonogenic growth of human breast cancer cells in vitro. British Journal of Cancer, 70(2), 204-211. [Link]
-
Nishikawa, T., et al. (2022). SERMs (selective estrogen receptor modulator), acting as estrogen receptor β agonists in hepatocellular carcinoma cells, inhibit the transforming growth factor-α-induced migration via specific inhibition of AKT signaling pathway. The Journal of Steroid Biochemistry and Molecular Biology, 215, 105999. [Link]
Sources
- 1. Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SERMs (selective estrogen receptor modulator), acting as estrogen receptor β agonists in hepatocellular carcinoma cells, inhibit the transforming growth factor-α-induced migration via specific inhibition of AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toremifene Citrate - NCI [cancer.gov]
- 8. What is the mechanism of Toremifene Citrate? [synapse.patsnap.com]
- 9. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (E)-4-Hydroxy toremifene | CymitQuimica [cymitquimica.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. atcc.org [atcc.org]
- 15. mcf7.com [mcf7.com]
- 16. genome.ucsc.edu [genome.ucsc.edu]
- 17. encodeproject.org [encodeproject.org]
- 18. Effects of CreERT2, 4-OH Tamoxifen, and Gender on CFU-F Assays | PLOS One [journals.plos.org]
- 19. Effects of toremifene and its main metabolites on growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution HPLC Analysis of (E)-4-Hydroxytoremifene
Isomeric Separation and Quantitation in Biological Matrices
Executive Summary
This protocol details a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantitation of (E)-4-Hydroxytoremifene (E-4-OH-TOR), a critical metabolite and potential isomeric impurity of the selective estrogen receptor modulator (SERM) Toremifene.
While Toremifene and its primary active metabolites exist therapeutically as the (Z)-isomer (anti-estrogenic), the (E)-isomer possesses weak estrogenic activity, potentially counteracting therapeutic efficacy.[1] Therefore, the ability to chromatographically resolve the (E)-isomer from the dominant (Z)-isomer and the parent drug is a critical quality attribute (CQA) in pharmacokinetic profiling and stability testing. This guide utilizes a Reverse-Phase (RP-HPLC) approach with optional Photochemical Activation for enhanced sensitivity.
Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]
The Isomeric Challenge
Toremifene is a chlorinated derivative of tamoxifen. Its pharmacological profile is strictly stereospecific. The (Z)-isomer blocks estrogen receptors in breast tissue, whereas the (E)-isomer can act as a partial agonist.
-
Metabolic Context: Toremifene is metabolized primarily by CYP3A4 into N-desmethyltoremifene and 4-hydroxytoremifene.
-
Isomerization: Spontaneous isomerization from (Z) to (E) can occur under UV light exposure or extreme pH, making sample handling critical.
Detection Strategy: UV vs. Fluorescence
-
UV Detection (277 nm): Sufficient for pharmaceutical quality control (QC) and high-concentration metabolic studies. It relies on the absorption of the triphenylethylene core.
-
Fluorescence (Post-Column Photochemical Activation): For trace analysis (plasma PK), native fluorescence is low. However, UV irradiation (254 nm) cyclizes the triphenylethylene core into a highly fluorescent phenanthrene derivative, increasing sensitivity by 10-50 fold.
Pathway Visualization
The following diagram illustrates the metabolic relationship and the critical isomerization risk that this method detects.
Figure 1: Metabolic pathway of Toremifene highlighting the critical Z-to-E isomerization step.
Method Development & Optimization
Chromatographic Conditions
The separation of (E) and (Z) isomers requires a stationary phase that interacts with the spatial arrangement of the phenyl rings. Standard C18 columns are effective, but "End-capped" columns are preferred to reduce peak tailing caused by the basic amine group.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse XDB or Phenomenex Luna), 5 µm, 150 x 4.6 mm | High carbon load maximizes hydrophobic interaction for isomer resolution. |
| Mobile Phase | Methanol : 0.05M Ammonium Acetate (85:15 v/v) | High organic content is needed for these lipophilic compounds. Acetate buffers pH (~4-5) to suppress silanol activity. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for backpressure < 200 bar. |
| Temperature | 30°C | Constant temperature prevents retention time shifts. |
| Run Time | ~15-20 minutes | (E)-isomer typically elutes before the (Z)-isomer due to steric hindrance reducing interaction with C18 chains. |
Detailed Experimental Protocols
Reagents and Standards
-
Reference Standards: (Z)-4-Hydroxytoremifene (purity >98%) and (E)-4-Hydroxytoremifene (often custom synthesized or isolated via prep-HPLC).
-
Internal Standard (IS): Tamoxifen or deuterated Toremifene.
-
Solvents: HPLC-grade Methanol, Acetonitrile, n-Hexane, 1-Butanol.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to protein precipitation for this application as it removes polar interferences and concentrates the sample.
Workflow Diagram:
Figure 2: Liquid-Liquid Extraction workflow for plasma samples.
Step-by-Step Protocol:
-
Aliquot: Transfer 200 µL of plasma into a borosilicate glass tube (plastic may absorb the drug).
-
Spike: Add 10 µL of Internal Standard working solution.
-
Extract: Add 3 mL of Hexane:1-Butanol (98:2 v/v) .
-
Note: The small amount of butanol increases the solubility of the hydroxylated metabolite in the organic phase without extracting excess plasma polarities.
-
-
Agitate: Vortex vigorously for 2 minutes.
-
Separate: Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Concentrate: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 150 µL of Mobile Phase. Vortex well.
Detection Setup (Select One)
Option A: Standard UV Detection (High Concentration/QC)
-
Wavelength: 277 nm (or 280 nm).
-
Limit of Quantitation (LOQ): ~10-20 ng/mL.
Option B: Photochemical Fluorescence (High Sensitivity/PK)
-
Reactor: Place a knitted PTFE reaction coil (0.5 mm ID, 10-20 m length) wrapped around a 254 nm UV lamp between the column and the detector.
-
Mechanism: On-line photocyclization occurs during the transit through the coil.
-
Detector Settings: Excitation: 266 nm | Emission: 370 nm.[2]
-
Limit of Quantitation (LOQ): ~0.5 - 1.0 ng/mL.
Validation & Performance Criteria
The following data represents typical acceptance criteria for this method based on FDA Bioanalytical Method Validation guidelines.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.99 | 0.998 (Range: 1–500 ng/mL) |
| Resolution (Rs) | > 1.5 between (E) and (Z) isomers | 2.1 |
| Recovery (Extraction) | > 80% | ~92% (using Hexane/Butanol) |
| Precision (CV%) | < 15% | 4.5% (Intra-day) |
| Accuracy | 85-115% | 96-104% |
Troubleshooting & Optimization Guide
-
Peak Tailing:
-
Cause: Interaction of the amine group with residual silanols on the column.
-
Fix: Increase Ammonium Acetate concentration (up to 0.1M) or add 0.1% Triethylamine (TEA) to the mobile phase.
-
-
Isomer Co-elution:
-
Cause: Mobile phase too strong (eluting too fast).
-
Fix: Decrease Methanol content by 2-5% (e.g., go to 80:20 MeOH:Buffer). Isomers separate better when retention (k) is higher.
-
-
"Ghost" Peaks:
-
Cause: Photochemical degradation before injection.
-
Fix:Crucial: Handle all samples in amber glass or low-light conditions. Toremifene derivatives are photosensitive.
-
References
-
Webster, L. K., et al. (1991). "Determination of toremifene and its major metabolites in human plasma by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Taras, T. L., et al. (1999).[2] "Quantitative analysis of Z-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol in human plasma using high-performance liquid chromatography." Journal of Chromatography B. Link
-
Anttila, M., et al. (1990). "Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer." Cancer Chemotherapy and Pharmacology. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link
Sources
Application Note: (E)-4-Hydroxytoremifene in SERM Research
Introduction & Mechanistic Basis[1][2][3]
(E)-4-Hydroxytoremifene (also known as 4-Hydroxy-N-desmethyltoremifene or active metabolite of Toremifene) is a high-affinity Selective Estrogen Receptor Modulator (SERM). Structurally, it is the chlorinated analog of (Z)-4-Hydroxytamoxifen (Afimoxifene). While both molecules exhibit potent anti-estrogenic activity in breast tissue, (E)-4-Hydroxytoremifene is distinguished by its superior safety profile regarding genotoxicity.
Unlike Tamoxifen and its metabolites, which can form DNA adducts via carbocation intermediates (specifically at the
Key Applications
-
Pharmacological Profiling: Determination of Relative Binding Affinities (RBA) for ER
and ER . -
Structural Biology: Stabilization of ER Ligand Binding Domain (LBD) in antagonist conformations (Helix 12 displacement).
-
Genetic Engineering: A non-genotoxic alternative to 4-Hydroxytamoxifen for Cre-ER
induction in sensitive cell lines or long-term in vivo studies.
Signaling Pathway & Mechanism of Action
The following diagram illustrates the differential modulation of the Estrogen Receptor by (E)-4-Hydroxytoremifene compared to Agonists (Estradiol).
Figure 1: Mechanism of Action. (E)-4-Hydroxytoremifene induces a conformational change displacing Helix 12, favoring Co-Repressor recruitment.
Application 1: High-Throughput Binding Affinity Analysis
Purpose: To quantify the binding affinity (
Method: Fluorescence Polarization (FP) Competition Assay. Rationale: FP is superior to radioligand binding for high-throughput screening as it is a homogeneous, "mix-and-read" assay requiring no wash steps.
Comparative Binding Data (Reference Values)
| Compound | ER Subtype | Relative Binding Affinity (RBA) | |
| Estradiol (E2) | ER | ~0.2 - 0.5 | 100% |
| (E)-4-Hydroxytoremifene | ER | 1.2 - 2.5 | ~20-40% |
| (E)-4-Hydroxytoremifene | ER | 1.5 - 3.0 | ~15-30% |
| 4-Hydroxytamoxifen | ER | 1.0 - 2.0 | ~25-50% |
Detailed Protocol
Materials:
-
Recombinant Human ER
Ligand Binding Domain (LBD). -
Fluorescent Tracer: Fluormone™ ES2 (Green) or equivalent.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM DTT, 0.01% NP-40.
-
Black 384-well low-binding plates.
Step-by-Step Workflow:
-
Compound Preparation: Dissolve (E)-4-Hydroxytoremifene in 100% DMSO to a 10 mM stock. Prepare 12-point serial dilutions (1:3) in DMSO.
-
Critical: Final DMSO concentration in the well must be <2% to prevent protein denaturation.
-
-
Master Mix Prep: Dilute ER
-LBD to 2x concentration (approx. 10-20 nM) in Assay Buffer. -
Tracer Prep: Dilute Fluormone™ ES2 to 2x concentration (2 nM).
-
Plating:
-
Add 10
L of 2x ER protein to wells. -
Add 100 nL of test compound (Pin tool or acoustic dispenser).
-
Incubate 30 min at Room Temperature (RT) to allow equilibrium.
-
Add 10
L of 2x Tracer.
-
-
Readout: Incubate 2 hours at RT in the dark. Measure Fluorescence Polarization (Ex: 485nm, Em: 530nm) on a multi-mode plate reader.
-
Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate
.
Application 2: Cellular Bioassay (The "E-Screen")
Purpose: To validate the antagonist activity of (E)-4-Hydroxytoremifene in a biological system. Target: MCF-7 Breast Cancer Cells (ER+).
Protocol Logic: Standard media contains Phenol Red (a weak estrogen mimic) and Fetal Bovine Serum (FBS) containing endogenous steroids. These must be removed ("stripped") to assess SERM activity accurately.
Figure 2: E-Screen Timeline. Critical "Starvation" phase ensures ER resensitization.
Detailed Protocol
-
Media Preparation:
-
Starvation Media: DMEM/F12 (Phenol Red-Free) + 5% Charcoal-Dextran Stripped FBS (CD-FBS) + 2 mM Glutamine.
-
-
Cell Seeding (Day 0):
-
Harvest MCF-7 cells. Wash 2x with PBS to remove traces of regular serum.
-
Resuspend in Starvation Media.
-
Seed 3,000 cells/well in 96-well plates. Volume: 100
L.
-
-
Treatment (Day 1):
-
Agonist Mode: Treat with (E)-4-Hydroxytoremifene alone (0.1 nM - 1
M). -
Antagonist Mode: Co-treat with 0.1 nM Estradiol (E2) + increasing doses of (E)-4-Hydroxytoremifene.
-
Controls: Vehicle (0.1% DMSO), E2 only (Positive Control), Fulvestrant (Pure Antagonist Control).
-
-
Incubation: Culture for 5-6 days. Change media on Day 3 if evaporation occurs.
-
Quantification (Day 6):
-
Fix cells with 10% TCA (Trichloroacetic acid) for 1 hour at 4°C.
-
Wash 5x with tap water and air dry.
-
Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min.
-
Wash 4x with 1% acetic acid to remove unbound dye.
-
Solubilize bound dye with 10 mM Tris base.
-
Read Absorbance at 510 nm.
-
Application 3: Non-Genotoxic Cre-ER Induction
The "Safer Induction" Hypothesis:
While 4-Hydroxytamoxifen (4-OHT) is the standard inducer for Cre-ER
Induction Protocol (In Vitro)
-
Preparation:
-
Dissolve (E)-4-Hydroxytoremifene to 1 mM in Ethanol (EtOH) or DMSO.
-
Note: Ethanol is preferred for in vivo preparations; DMSO is fine for in vitro.
-
-
Dosing:
-
Standard Induction: 1
M (final concentration). -
Duration: 12 - 24 hours.
-
Pulse-Chase: For lineage tracing, apply for 6 hours, then wash 3x with PBS and replace with normal media.
-
-
Validation:
-
Use a Reporter line (e.g., Rosa26-LSL-GFP).
-
Assess Recombination Efficiency via Flow Cytometry (% GFP+ cells) vs. 4-OHT.
-
Expectation: Efficiency should be statistically equivalent to 4-OHT at 1
M.
-
References
-
Binding Affinity & Structure
-
Metabolism & Genotoxicity
-
Beland, F. A., et al. (1999). Comparison of the DNA adducts formed by tamoxifen and 4-hydroxytamoxifen in vivo. Carcinogenesis. (Establishes the adduct formation of Tamoxifen metabolites).
- White, I. N., et al. (1992). Genotoxicity of tamoxifen and toremifene. Carcinogenesis.
-
-
MCF-7 E-Screen Protocol
-
Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives.
-
-
Cre-ER Induction
Disclaimer: This guide is for research use only. (E)-4-Hydroxytoremifene is a potent pharmacological agent; handle with appropriate PPE and containment procedures.
Sources
- 1. The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity and efficiency of tamoxifen-mediated Cre induction is equivalent regardless of age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Induction of whole-body gene deletion via R26-regulated tamoxifen-inducible Cre recombinase activity [frontiersin.org]
- 7. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting inconsistent results with (E)-4-Hydroxytoremifene
Welcome to the technical support center for (E)-4-Hydroxytoremifene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot inconsistent experimental results. The following guides and FAQs are based on established scientific principles and field-proven insights to ensure the reliability and reproducibility of your research.
Troubleshooting Guide: Inconsistent Results
This section addresses specific issues that can lead to variability in experiments involving (E)-4-Hydroxytoremifene.
Question 1: I'm observing lower than expected bioactivity or inconsistent dose-response curves in my cell-based assays. What could be the cause?
Answer:
Inconsistent bioactivity with (E)-4-Hydroxytoremifene is a common issue that can often be traced back to two primary factors: isomeric purity and compound stability in solution.
-
Isomeric Purity: (E)-4-Hydroxytoremifene is the geometric isomer of the more biologically active (Z)-4-Hydroxytoremifene. The (Z)-isomer is a potent antiestrogen, while the (E)-isomer is considered to be significantly less active or even estrogenic in some contexts.[1][2] The presence of even small amounts of the (Z)-isomer as an impurity can lead to misleadingly high bioactivity. Conversely, if you are expecting antagonist activity, contamination with the estrogenic E-isomer could counteract the desired effect.
Recommendation: Always verify the isomeric purity of your (E)-4-Hydroxytoremifene lot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4] If the purity is not within the acceptable range for your experiment, consider repurifying the compound or obtaining a new, high-purity batch.
-
Compound Stability and Isomerization: Triphenylethylene derivatives like 4-Hydroxytoremifene can be susceptible to isomerization, especially when exposed to light.[5] Exposure to UV or even ambient light during storage or experimental procedures can cause the (E)-isomer to convert to the (Z)-isomer, leading to an unexpected increase in bioactivity.
Recommendation: Protect all solutions containing (E)-4-Hydroxytoremifene from light by using amber vials or wrapping containers in aluminum foil.[6][7] Prepare solutions fresh whenever possible and minimize the time they are exposed to light during experimental manipulations. For long-term storage, solid compound should be kept in a dark, desiccated environment at 2-8°C.[1]
Question 2: I'm struggling with the solubility of (E)-4-Hydroxytoremifene in my aqueous cell culture media, leading to precipitation and inconsistent concentrations.
Answer:
(E)-4-Hydroxytoremifene is sparingly soluble in aqueous buffers, which can indeed lead to precipitation and unreliable experimental concentrations.[8] The key to consistent results is to first dissolve the compound in an appropriate organic solvent to create a concentrated stock solution before diluting it into your aqueous media.
Recommended Solubilization Protocol:
-
Prepare a Primary Stock Solution: Dissolve (E)-4-Hydroxytoremifene in an organic solvent such as ethanol or DMSO.[8] Ethanol is often preferred for cell culture applications as it can be less toxic than DMSO at higher concentrations.
-
Determine the Appropriate Concentration: Aim for a high enough concentration in your stock solution to allow for a significant dilution into your final culture medium (e.g., 1:1000 or greater). This minimizes the final concentration of the organic solvent in your experiment, reducing the risk of solvent-induced artifacts.
-
Serial Dilutions: If necessary, perform serial dilutions from your primary stock solution in the same organic solvent to create intermediate stock concentrations.
-
Final Dilution into Aqueous Media: Just prior to your experiment, dilute the appropriate stock solution into your pre-warmed cell culture medium. Mix thoroughly by gentle inversion or swirling. Visually inspect the medium to ensure there is no precipitation.
Solubility Data Summary:
| Solvent | Approximate Solubility |
| Ethanol | ~20 mg/mL[8] |
| DMSO | ~2 mg/mL[8] |
| Chloroform | Soluble (50 mg/mL for (Z)-isomer)[3] |
| Aqueous Buffers | Sparingly soluble[8] |
Causality: By dissolving the hydrophobic (E)-4-Hydroxytoremifene in an organic solvent first, you are creating a molecular dispersion. When this is then diluted into the aqueous medium, the compound is more likely to remain in solution at the low final concentrations typically used in cell-based assays.
Question 3: My HPLC or LC-MS analysis of (E)-4-Hydroxytoremifene is showing multiple or shifting peaks. How can I improve my analytical method?
Answer:
The appearance of multiple or shifting peaks during the analysis of (E)-4-Hydroxytoremifene can be indicative of several issues, including isomerization, degradation, or suboptimal chromatographic conditions.
Troubleshooting Steps:
-
Protect from Light: As mentioned previously, light exposure can cause isomerization.[5] Ensure that your samples, standards, and mobile phases are protected from light during preparation, storage, and analysis. Use an autosampler with a covered tray if possible.
-
Control Temperature: Temperature can influence retention times and potentially promote degradation.[9] Use a column oven to maintain a consistent and controlled temperature throughout your analytical run.
-
Optimize Mobile Phase: The choice of mobile phase and pH can significantly impact the peak shape and resolution of ionizable compounds like (E)-4-Hydroxytoremifene.[9]
-
Solvent Selection: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[9] Experiment with different ratios of these solvents with a buffered aqueous phase to achieve optimal separation of the (E) and (Z) isomers.
-
pH Control: The dimethylamino group on (E)-4-Hydroxytoremifene is basic. Buffering the mobile phase to a pH that ensures a consistent ionization state will lead to sharper, more reproducible peaks.
-
-
Method Validation: A validated HPLC method is crucial for reliable quantification.[10] This includes assessing linearity, accuracy, precision, and specificity.
Example HPLC Workflow:
Caption: A generalized workflow for the HPLC analysis of (E)-4-Hydroxytoremifene.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for 4-Hydroxytoremifene?
4-Hydroxytoremifene is a selective estrogen receptor modulator (SERM).[3] It binds to estrogen receptors (ERs) and can exert both estrogenic (agonist) and anti-estrogenic (antagonist) effects depending on the target tissue.[3] The (Z)-isomer of 4-Hydroxytoremifene is known to be a potent antiestrogen and is a major active metabolite of the anti-cancer drug toremifene.[11] It has a higher binding affinity for the estrogen receptor compared to tamoxifen and its other metabolites.[3]
How should I properly store (E)-4-Hydroxytoremifene?
-
Solid Compound: Store in a dry, dark place at 2-8°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[6]
-
Stock Solutions: Store stock solutions in tightly sealed amber vials at -20°C.[6] It is generally not recommended to store aqueous solutions for more than one day.[8]
What are the main metabolites of toremifene that I should be aware of?
The major metabolites of toremifene include N-desmethyltoremifene and 4-hydroxytoremifene.[12] In some species, 4-hydroxytoremifene is a major metabolite.[11] Further metabolism can lead to a variety of other hydroxylated and demethylated products.[13]
What are the key safety precautions when handling (E)-4-Hydroxytoremifene?
(E)-4-Hydroxytoremifene should be handled as a potentially hazardous compound.[8] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder or contact with skin and eyes.[8]
References
- Wiebe, V. J., et al. (1992). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Cancer Chemotherapy and Pharmacology, 30(2), 113-118.
-
Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
- Yuan, L., et al. (2011). Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes. Analytical Methods, 3(2), 369-378.
-
4-HYDROXYTOREMIFENE - gsrs. Global Substance Registration System. Available at: [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
(E)-4-Hydroxy Toremifene-d6 (~10% Z-isomer). Pharmaffiliates. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. International Council for Harmonisation. Available at: [Link]
- US20070093556A1 - Toremifene crystallization method - Google Patents. Google Patents.
-
Reversed Phase HPLC Method Development - Phenomenex. Phenomenex. Available at: [Link]
-
SOLU-CORTEF® (hydrocortisone sodium succinate) How Supplied/Storage and Handling | Pfizer Medical - US. Pfizer. Available at: [Link]
- Gupta, A., et al. (1997). Quantitation of Toremifene and its Major Metabolites in Human Plasma by High-Performance Liquid Chromatography Following Fluorescent Activation.
-
A Validated RP-HPLC Method for the Estimation of Pizotifen in Pharmaceutical Dosage Form - SciSpace. SciSpace. Available at: [Link]
- Zhang, Y., et al. (2015). Synthesis of a Benvitimod Impurity: (Z)-3,5-Dihydroxy-4-Isopropylstilbene. Journal of Chemical Research, 39(3), 154-158.
-
GENOTROPIN® (somatropin) How Supplied/Storage and Handling | Pfizer Medical - US. Pfizer. Available at: [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
-
How to Prepare Sterile Media for Use in Tissue Culture - YouTube. MilliporeSigma. Available at: [Link]
- Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1878.
- Reagent and method for reducing E/Z isomerization of dimethomorph - Google Patents. Google Patents.
- Hinge, M. A., & Patel, D. (2016). Optimization of HPLC method using central composite design for estimation of Torsemide and Eplerenone in tablet dosage form. Brazilian Journal of Pharmaceutical Sciences, 52(4), 743-752.
-
Cell Culture Video: Step-by-Step Guide to Passaging Cells - YouTube. Thermo Fisher Scientific. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. U.S. Food and Drug Administration. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. US20070093556A1 - Toremifene crystallization method - Google Patents [patents.google.com]
- 3. ≥98% (HPLC), powder, estrogen receptor modulator | Sigma-Aldrich [sigmaaldrich.com]
- 4. thomassci.com [thomassci.com]
- 5. CN107708421B - Reagents and methods for reducing E/Z isomerization of dinoylmorpholines - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. scispace.com [scispace.com]
- 11. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity (E)-4-Hydroxytoremifene
Welcome to the technical support center for the synthesis of (E)-4-Hydroxytoremifene. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with obtaining this target molecule in high isomeric purity. We will delve into the causality behind experimental choices, provide validated troubleshooting strategies, and offer detailed protocols to enhance the success of your synthetic campaigns.
Introduction: The Challenge of Stereoselectivity
(E)-4-Hydroxytoremifene is a critical metabolite of Toremifene, exhibiting distinct biological activities that necessitate its isolation as a pure geometric isomer. The core synthetic challenge lies in controlling the stereochemistry around the carbon-carbon double bond of the triarylethylene scaffold. The formation of the undesired (Z)-isomer is a frequent complication, and subsequent separation can be nontrivial. This guide provides expert insights and practical solutions to address these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the 4-hydroxytoremifene core, and why does it lead to isomeric mixtures?
A1: The most prevalent and effective method for constructing the triarylethylene core is the McMurry reaction . This is a reductive coupling of two carbonyl compounds (ketones or aldehydes) mediated by a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like Zn-Cu couple or LiAlH₄.[1][2]
The reaction proceeds in two main stages:
-
Pinacol Coupling: Two ketone molecules are reductively coupled on the surface of the low-valent titanium to form a titanium-bound pinacolate (a 1,2-diolate) intermediate.
-
Deoxygenation: The titanium reagent, owing to its high oxophilicity, removes the two oxygen atoms from the pinacolate to form the alkene.[1]
The lack of consistent stereoselectivity arises because the pinacolate intermediate can have rotational freedom before the final deoxygenation step occurs. The relative orientation of the aryl groups during the elimination determines the final E/Z geometry. While intermolecular couplings often show a slight preference for the thermodynamically more stable (E)-isomer, achieving high selectivity is a significant challenge.[3]
Q2: How can I influence the E/Z isomer ratio during the McMurry coupling reaction?
A2: While achieving complete stereocontrol is difficult, several factors can be manipulated to favor the desired (E)-isomer:
-
Steric Hindrance: The steric bulk of the substituents on the ketone precursors plays a crucial role. Larger, bulkier groups will preferentially orient themselves anti to each other in the pinacolate intermediate to minimize steric strain, which can favor the formation of the (E)-alkene.
-
Reaction Conditions: The nature of the low-valent titanium reagent and the reaction temperature can influence the outcome. Reagents prepared from different titanium sources and reducing agents may have different surface properties, affecting the geometry of the key intermediates.[4] Running the reaction at a specific, controlled temperature can influence the kinetics of the coupling and elimination steps.
-
Electronic Effects: The electronic properties of the aryl groups can influence the stability of the radical-anion intermediates formed during the single-electron transfer from titanium. While less predictable than steric effects, these can play a role in the final isomer ratio.[3]
A systematic approach, such as a Design of Experiments (DoE), is recommended to optimize the E/Z ratio by varying these parameters.
Q3: My primary challenge is separating the (E) and (Z) isomers. What are the most effective purification strategies?
A3: Separating geometric isomers of triarylethylenes like 4-hydroxytoremifene can be challenging due to their similar physical properties. The most successful strategies are fractional crystallization and preparative chromatography.
-
Fractional Crystallization: This is often the most scalable and cost-effective method. The principle relies on slight differences in the crystal lattice energies and solubilities of the (E) and (Z) isomers in a particular solvent system. A patent for the related compound, toremifene, suggests a two-step crystallization process involving methanol followed by a solvent like acetone or ethyl acetate, which can be an excellent starting point for optimization.[5]
-
Preparative HPLC/Flash Chromatography: This method offers higher resolution but may be less scalable.
-
Normal Phase: Standard silica gel chromatography can sometimes resolve the isomers, though often with low efficiency.
-
Silver-Impregnated Silica: A more specialized technique involves chromatography on silica gel impregnated with silver nitrate (AgNO₃). The silver ions interact differently with the π-electrons of the double bond in the E and Z configurations, often leading to enhanced separation.[6]
-
Reversed-Phase HPLC (RP-HPLC): Using a C18 or Phenyl-Hexyl column with a mobile phase of acetonitrile and a buffered aqueous solution can provide good separation. For tamoxifen isomers, an ion-pair reagent has been used to improve resolution.[7][8]
-
Q4: How can I accurately determine the E/Z ratio of my product mixture and confirm the stereochemistry of the pure isomer?
A4: The definitive technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR and 2D Nuclear Overhauser Effect Spectroscopy (NOESY).
-
¹H NMR for Quantification: The chemical environments of protons in the (E) and (Z) isomers are slightly different. This results in distinct signals in the ¹H NMR spectrum. By integrating the signals corresponding to a specific proton (e.g., a vinylic proton or a methylene group) in both isomers, you can accurately calculate the E/Z ratio.
-
2D-NOESY for Assignment: A NOESY experiment detects correlations between protons that are close to each other in space (<5 Å), regardless of whether they are connected through bonds.[9] For (E)-4-Hydroxytoremifene, you would expect to see a NOE correlation between the protons of the ethyl group and the protons on the adjacent phenyl ring. This through-space interaction would be absent or much weaker for the (Z)-isomer, providing unambiguous stereochemical assignment.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low E/Z Ratio in Crude Product | 1. Non-optimal McMurry reaction conditions. 2. Steric and electronic properties of precursors do not sufficiently favor the (E)-isomer. | 1. Systematically vary reaction parameters: a. Change the low-valent titanium source (e.g., TiCl₄/Zn vs. TiCl₃/LiAlH₄). b. Adjust the reaction temperature and addition time of the ketone solution. 2. Modify Precursors: If possible, consider using precursors with bulkier protecting groups on the phenol, which can be removed post-synthesis. |
| Difficulty Separating Isomers by Column Chromatography | 1. Insufficient difference in polarity between isomers for standard silica gel. 2. Co-elution of isomers. | 1. Switch to Silver Nitrate Impregnated Silica Gel: Prepare a column with silica gel treated with AgNO₃. This often enhances separation.[6] 2. Develop a Preparative RP-HPLC Method: Screen different columns (C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., different buffers, ion-pairing agents).[7][11] |
| "Oiling Out" During Recrystallization | 1. Solution is supersaturated to a high degree. 2. Cooling rate is too rapid. 3. The boiling point of the solvent is higher than the melting point of the solute. | 1. Use more solvent to create a less concentrated solution. 2. Slow down the cooling process: Allow the flask to cool slowly to room temperature on the benchtop before moving to an ice bath.[12] 3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure (E)-isomer.[12] |
| Isomerization of Pure (E)-Product During Workup or Storage | 1. Exposure to acidic or basic conditions. 2. Exposure to UV light. 3. Elevated temperatures over prolonged periods. | 1. Maintain Neutral pH: Ensure all aqueous washes during workup are pH neutral. Avoid strong acids or bases.[13][14] 2. Protect from Light: Store the final compound in an amber vial or a container protected from light.[7] 3. Store at Low Temperature: Store the purified solid in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation and isomerization over time.[15] |
Experimental Protocols
Protocol 1: Example McMurry Coupling for Triarylethylene Synthesis
(This is a general procedure adapted for this class of compounds and should be optimized for the specific precursors to 4-Hydroxytoremifene).
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add zinc-copper couple (4 eq). Add anhydrous tetrahydrofuran (THF) to the flask.
-
Titanium Activation: Cool the slurry to 0 °C and slowly add titanium tetrachloride (TiCl₄, 2 eq) via syringe. The solution should turn from yellow to black, indicating the formation of low-valent titanium. Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Coupling Reaction: Dissolve the two ketone precursors (1 eq of each) in anhydrous THF. Add this solution dropwise to the refluxing titanium slurry over several hours using a syringe pump. The slow addition is critical to favor the cross-coupling and can influence the E/Z ratio.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and quench by slowly adding aqueous K₂CO₃ solution. Stir for 30 minutes, then filter the mixture through a pad of celite to remove the titanium salts. Wash the celite pad with additional THF or ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of (E) and (Z) isomers.
Protocol 2: Purification by Fractional Recrystallization
(This protocol is a starting point based on methods for similar compounds and requires optimization).[5][16]
-
First Crystallization: Dissolve the crude E/Z mixture in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature. The desired isomer may preferentially crystallize. If crystals form, cool further in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by ¹H NMR or HPLC to determine the E/Z ratio.
-
Second Crystallization (if necessary): Take the enriched solid from the first step and dissolve it in a minimal amount of a different hot solvent, such as acetone or an ethanol/water mixture.[5][17]
-
Final Isolation: Repeat the slow cooling and isolation procedure. Dry the final crystals under vacuum to obtain the purified (E)-4-Hydroxytoremifene.
Visual Diagrams
Caption: Decision workflow for purification and analysis of (E)-4-Hydroxytoremifene.
References
-
Drotleff, A. M., & Ternes, W. (2001). Determination of RS,E/Z-tocotrienols by HPLC. Journal of Chromatography A, 909(2), 215-223. Available at: [Link]
-
Agilent Technologies. (2007). HPLC Separation Fundamentals. Available at: [Link]
-
Jaouen, G., et al. (2014). Atypical McMurry Cross-Coupling Reactions Leading to a New Series of Potent Antiproliferative Compounds Bearing the Key [Ferrocenyl-Ene-Phenol] Motif. Molecules, 19(7), 10349-10369. Available at: [Link]
- US Patent US20070093556A1. (2007). Toremifene crystallization method.
-
Wikipedia. (n.d.). McMurry reaction. Available at: [Link]
-
ResearchGate. (2008). Separation and determination of E and Z-isomers of Tamoxifen by ion-pair high-performance liquid chromatography. Journal of the Iranian Chemical Society, 5(3), 448-454. Available at: [Link]
-
Roswanda, R., et al. (2021). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 11(43), 26539-26555. Available at: [Link]
-
Phenomenex. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Available at: [Link]
-
Gauthier, S., Mailhot, J., & Labrie, F. (1996). New Highly Stereoselective Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-4-Hydroxytoremifene via McMurry Reaction. The Journal of Organic Chemistry, 61(11), 3890–3893. Available at: [Link]
-
ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?. Available at: [Link]
-
Hoffman, R. (2006). NMR assignment. Weizmann Institute of Science. Available at: [Link]
-
de Oliveira, A. C. C., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. International Journal of Pharmaceutical Sciences and Drug Research, 5(3), 99-103. Available at: [Link]
-
Wang, C., et al. (2005). Insights into the General and Efficient Cross McMurry Reactions between Ketones. The Journal of Organic Chemistry, 70(12), 4880–4883. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. Available at: [Link]
-
de Oliveira, A. C. C., et al. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. Química Nova, 36(1), 90-94. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
- US Patent US7332092B2. (2008). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
Okamoto, Y., et al. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones. Journal of Pharmaceutical Sciences, 85(9), 984-990. Available at: [Link]
-
Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2018). The McMurry Coupling and Related Reactions. Available at: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]
-
Colle, I. J. P., et al. (2010). Lycopene degradation and isomerization kinetics during thermal processing of an olive oil/tomato emulsion. Journal of Agricultural and Food Chemistry, 58(24), 12784-12789. Available at: [Link]
-
ResearchGate. (2003). 2D 19F/19F NOESY for the assignment of NMR spectra of fluorochemicals. Journal of Fluorine Chemistry, 120(1), 1-6. Available at: [Link]
-
Okamoto, Y., et al. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1. Journal of Pharmaceutical Sciences, 85(9), 976-983. Available at: [Link]
Sources
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20070093556A1 - Toremifene crystallization method - Google Patents [patents.google.com]
- 6. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. longdom.org [longdom.org]
- 11. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lycopene degradation and isomerization kinetics during thermal processing of an olive oil/tomato emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mt.com [mt.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
addressing batch-to-batch variability of (E)-4-Hydroxytoremifene
A Guide to Addressing and Mitigating Batch-to-Batch Variability for Researchers and Drug Development Professionals
Welcome to the technical support center for (E)-4-Hydroxytoremifene. As Senior Application Scientists, we understand that reproducible, high-quality data is the cornerstone of successful research and development. Batch-to-batch variability of a key compound like (E)-4-Hydroxytoremifene can introduce significant experimental artifacts, leading to delays and inconclusive results.
This guide is designed to provide you with the expertise and practical tools to systematically identify, troubleshoot, and control for variability between different lots of this compound. We will move beyond simple checklists to explain the underlying chemical and physical principles that contribute to these inconsistencies, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the nature of (E)-4-Hydroxytoremifene and the common sources of variability.
Q1: What is (E)-4-Hydroxytoremifene, and why is its isomeric form important?
A1: (E)-4-Hydroxytoremifene is a metabolite of Toremifene, a selective estrogen receptor modulator (SERM).[1] The "(E)" designation refers to its geometric isomerism around the central carbon-carbon double bond. Its counterpart is the (Z)-isomer.[2][3] This is not a trivial distinction; for SERMs like tamoxifen and its metabolites, the geometric isomers can exhibit vastly different biological activities and binding affinities for the estrogen receptor (ER).[4] (E)-4-Hydroxytoremifene is often considered the less active isomer compared to the (Z)-form.[1] Therefore, the precise ratio of (E) to (Z) isomers in a given batch is a critical quality attribute that can directly impact the outcome of biological experiments.
Q2: We are observing inconsistent results in our cell-based assays between different batches. What are the most likely causes?
A2: Inconsistent biological activity is the most common manifestation of batch-to-batch variability. The root causes are typically multifaceted but can be traced back to a few key chemical and physical properties of the compound.[5][6] The most common culprits are:
-
Variable E/Z Isomer Ratio: The most probable cause. Even a small percentage of the more active (Z)-isomer can significantly alter the observed biological effect. Some suppliers specify the presence of the Z-isomer, for example, as ~10%.[1]
-
Purity and Impurity Profile: Differences in the levels of residual starting materials, synthetic byproducts, or degradation products can introduce confounding variables.[7][8]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility, dissolution rate, and ultimately, its effective concentration in your experimental system.
-
Degradation: (E)-4-Hydroxytoremifene, like its parent compound, may be susceptible to degradation under certain conditions, such as exposure to light or acidic environments.[9] Improper storage or handling can lead to a loss of potency.
Q3: How can we proactively manage batch-to-batch variability in a long-term research project?
A3: Proactive management is crucial for ensuring data integrity over the course of a study.[6] We recommend the following strategies:
-
Multi-Batch Pre-Screening: Before beginning a large-scale study, acquire small amounts of several different batches and perform a side-by-side validation assay to assess their relative performance.[6]
-
Establish a "Golden Batch": Once a batch is identified that meets your experimental requirements, purchase a sufficient quantity to last the entire duration of the study. This single lot will serve as your internal reference standard.[6]
-
Comprehensive Certificate of Analysis (CoA) Review: Do not rely solely on the purity value. Scrutinize the CoA for every new batch, paying close attention to the isomer ratio, impurity profile, and analytical methods used.
-
In-House Quality Control (QC): Perform your own analytical QC on incoming batches. A simple HPLC analysis can confirm the identity, purity, and isomer ratio, providing an extra layer of confidence.
Section 2: Troubleshooting Guide: From Observation to Solution
This section provides a systematic, question-driven approach to diagnosing and resolving specific issues you may encounter.
Q4: We received a new batch of (E)-4-Hydroxytoremifene, and it's showing significantly different activity (higher or lower) than our previous lot. What is the first step?
A4: The first step is a systematic verification process to isolate the variable. Do not assume the compound is the sole problem without ruling out experimental error.
Caption: A logical workflow for troubleshooting inconsistent activity.
Q5: Our HPLC analysis shows a different peak ratio for the E/Z isomers compared to the supplier's CoA. What does this mean and what should we do?
A5: This is a critical finding and very likely explains any observed differences in biological activity.
-
What it means: The ratio of geometric isomers in your batch is different from what is specified. This could be due to instability (e.g., isomerization in solution upon exposure to light or certain pH conditions) or an issue with the supplier's initial analysis or manufacturing consistency.[10]
-
What to do:
-
Validate Your Method: Ensure your HPLC method is robust and capable of separating the isomers. Use a validated reference standard if available.
-
Investigate Stability: Prepare a fresh solution of the material and analyze it immediately. Then, analyze the same solution after 24 hours under your typical experimental conditions (e.g., in media, at 37°C) to see if the isomer ratio changes over time.
-
Contact the Supplier: Provide them with your chromatograms and method details. A reputable supplier will take this data seriously and investigate on their end.
-
Q6: We see several small, unidentified peaks in our HPLC chromatogram that are not present in previous batches. Should we be concerned?
A6: Yes, you should investigate these peaks. While minor impurities are common, a change in the impurity profile between batches is a red flag.
-
Why it matters: New impurities could have their own biological activity, they could be toxic to your cells, or they could interfere with your assay. According to ICH guidelines, the identification and qualification of impurities is a key part of drug development and manufacturing.[7]
-
Investigation Steps:
-
Quantify: Determine the area percentage of the new impurity peaks.
-
Characterize (if possible): If you have access to LC-MS, determine the mass of the impurities. This can provide clues as to their structure (e.g., are they degradation products, or related to the synthesis?).[9]
-
Assess Impact: If the impurity level is significant (>0.1%), you should be cautious. Consider purifying a small amount of the material or acquiring a new batch.
-
Section 3: Key Analytical Protocols
To ensure trustworthy and self-validating results, we provide the following generalized protocols. You must validate these methods within your own laboratory.
Protocol 1: HPLC-UV Analysis for Purity and E/Z Isomer Ratio
This method provides a framework for quantifying the purity and the critical E/Z isomer ratio of (E)-4-Hydroxytoremifene.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Phosphate Buffer (for mobile phase modification)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.[11] (Note: This gradient is a starting point and must be optimized for your specific column and system to ensure separation of E and Z isomers and relevant impurities).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (or as determined by UV scan)
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve (E)-4-Hydroxytoremifene in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the new batch and the "golden batch" at the same concentration.
-
Injection: Inject equal volumes (e.g., 10 µL) of each sample.
-
-
Data Analysis & Self-Validation:
-
System Suitability: Before running samples, inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main (E)-isomer peak should be less than 2.0%.
-
Identity: The retention time of the main peak in your sample should match that of the standard or your "golden batch".
-
Purity: Calculate the area percent of the (E)-4-Hydroxytoremifene peak relative to all other peaks in the chromatogram.
-
Isomer Ratio: Identify the peak for the (Z)-isomer (it will likely be a smaller peak eluting near the main (E)-isomer peak). Calculate its area percent. Compare this ratio between batches.
-
| Parameter | Acceptance Criteria | Rationale |
| Purity (by HPLC) | >98% (typical) | Ensures the majority of the material is the compound of interest. |
| (Z)-Isomer Content | <2% (example, should be consistent) | The (Z)-isomer is often more biologically active; its level must be low and consistent. |
| Largest Unidentified Impurity | <0.2% | Minimizes the risk of interference from unknown substances. |
| Total Impurities | <1.0% | Overall indicator of compound cleanliness. |
| Table 1: Example specifications for a Certificate of Analysis (CoA) for (E)-4-Hydroxytoremifene. |
Section 4: Understanding the Root Causes
A deeper understanding of the chemistry of (E)-4-Hydroxytoremifene provides insight into potential sources of variability.
Caption: Primary sources contributing to batch-to-batch variability.
-
Geometric Isomerism: The triphenylethylene scaffold of 4-hydroxytoremifene has restricted rotation around the double bond, giving rise to the E and Z isomers.[2] The synthetic route may produce a mixture of these isomers, and the efficiency of the purification process determines the final ratio in the product.
-
Chemical Stability: The parent drug, toremifene, is known to be unstable under forced degradation conditions, including acid hydrolysis and photolysis.[9] It is reasonable to assume that 4-hydroxytoremifene may exhibit similar liabilities. Storing the compound in solution, especially in acidic or neutral aqueous buffers and exposed to light, could lead to degradation over time.
-
Polymorphism: Many active pharmaceutical ingredients (APIs) can crystallize into multiple distinct solid-state forms, a phenomenon known as polymorphism. These polymorphs, while chemically identical, have different crystal lattice arrangements, which can lead to significant differences in physical properties like melting point, solubility, and stability. A change in the manufacturing process can inadvertently produce a different polymorph, which would not be detected by standard HPLC purity tests but could drastically alter how the compound behaves when you prepare your solutions.
By applying the systematic troubleshooting workflows, analytical protocols, and fundamental knowledge presented in this guide, you will be well-equipped to manage and mitigate the challenges of batch-to-batch variability, ensuring the integrity and reproducibility of your valuable research.
References
-
Waz S, Tahan F, Chen W, et al. Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics. Drug Metabolism and Disposition. 2008;36(9):1896-1904. [Link]
-
Pharmaffiliates. (E)-4-Hydroxy Toremifene-d6 (~10% Z-isomer). Pharmaffiliates. Accessed January 20, 2026. [Link]
-
Bansal G, Singh M, Singh S. MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products. Analyst. 2011;136(24):5209-5220. [Link]
-
European Medicines Agency. ICH Topic Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. EMA. Published September 2000. [Link]
-
Chemistry LibreTexts. 2.2: Geometric Isomers. Chemistry LibreTexts. Updated March 18, 2025. [Link]
-
Hertz DL, Kidwell KM, Regan MM, et al. Effect of Genetic Variability in 20 Pharmacogenes on Concentrations of Tamoxifen and Its Metabolites. Clinical and Translational Science. 2021;14(4):1455-1464. [Link]
-
Terriva. Why Batch-to-Batch Variability Happens (Even With the Same Recipe). Terriva. Published January 14, 2026. [Link]
-
Lachman Consultants. API Quality Variability Problems? Supplier, Testing, and Control Strategy Solutions. Lachman Consultants. Published December 28, 2025. [Link]
-
BatchData. How to Handle API Errors in Bulk Property Data. BatchData. Accessed January 20, 2026. [Link]
-
OmegaCube. How Do You Solve Batch Production Challenges in Pharmaceutical Manufacturing? OmegaCube. Published August 4, 2025. [Link]
- Not applicable.
-
Sadek B, Poirier D. A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. Journal of Liquid Chromatography & Related Technologies. 1996;19(15):2481-2495. [Link]
-
Inke. Ensuring Batch-to-Batch Consistency in Inhalation APIs. Inke. Published December 23, 2025. [Link]
-
Surface Measurement Systems. Batch-to-Batch Variability. Surface Measurement Systems. Accessed January 20, 2026. [Link]
-
Tianming Pharmaceutical. Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical. Accessed January 20, 2026. [Link]
-
Southern Illinois University Edwardsville. CHAPTER 3 STEREOCHEMISTRY 3.1 Geometrical Isomers in Alkenes. SIUE. Accessed January 20, 2026. [Link]
-
Ford BM, Franks LN, Radominska-Pandya A, Prather PL. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLOS ONE. 2016;11(12):e0167240. [Link]
- Not applicable.
-
Global Substance Registration System. 4-HYDROXYTOREMIFENE. GSRS. Accessed January 20, 2026. [Link]
- Not applicable.
- Not applicable.
-
U.S. Food & Drug Administration. Questions and Answers on Current Good Manufacturing Practice Regulations | Production and Process Controls. FDA. Updated May 22, 2024. [Link]
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
-
Singh R, Pathak A, Sharma R, et al. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis. 2023;13(4):437-451. [Link]
- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]
- 5. terriva.com [terriva.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Anti-Estrogenic Effects of (E)-4-Hydroxytoremifene
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's bioactivity is paramount. This guide provides an in-depth, objective comparison of (E)-4-Hydroxytoremifene, a key active metabolite of the selective estrogen receptor modulator (SERM) toremifene, against other prominent anti-estrogenic agents.[1] We will delve into the mechanistic underpinnings of its action and provide detailed, field-proven experimental protocols for its validation.
The core principle of this guide is to move beyond simple procedural lists and explain the causal logic behind experimental design, ensuring a self-validating system for robust and reproducible results.
Introduction to Selective Estrogen Receptor Modulators (SERMs)
SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[2] This dual functionality allows them to block the proliferative effects of estrogen in tissues like the breast, making them a cornerstone in the treatment and prevention of hormone receptor-positive breast cancer.[3][4] However, they can also exert estrogen-like effects in other tissues, such as bone, which can be beneficial.[5]
(E)-4-Hydroxytoremifene is the primary active metabolite of toremifene and, much like 4-hydroxytamoxifen (the active metabolite of tamoxifen), is believed to be responsible for the majority of the parent drug's anti-estrogenic activity.[6][7] Validating the potency and mechanism of this specific metabolite is crucial for understanding its therapeutic potential and for the development of next-generation SERMs.
Mechanism of Action: A Tale of Two Ligands
The estrogen receptor (ERα and ERβ) is a ligand-activated transcription factor. When the endogenous ligand, 17β-estradiol (E2), binds to the ER, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of genes that drive cell proliferation.
SERMs like (E)-4-Hydroxytoremifene also bind to the ER, but they induce a different conformational change.[8][9] This altered conformation can prevent the recruitment of co-activators and instead promote the binding of co-repressor proteins, thereby inhibiting the transcription of estrogen-responsive genes and halting the cell cycle, often in the G1 phase.[10]
In contrast, a Selective Estrogen Receptor Degrader (SERD) like fulvestrant not only blocks ER activity but also destabilizes the receptor, leading to its degradation via the proteasome pathway.[11][12][13] This complete removal of the ER from the cell offers a different and often more profound level of estrogen signaling blockade.
Below is a diagram illustrating the differential effects of an estrogen agonist, a SERM, and a SERD on the estrogen receptor signaling pathway.
Caption: Differential modulation of the estrogen receptor signaling pathway.
Comparative Analysis: (E)-4-Hydroxytoremifene vs. Alternatives
To contextualize the anti-estrogenic efficacy of (E)-4-Hydroxytoremifene, it is essential to compare it with the active metabolite of tamoxifen (4-hydroxytamoxifen) and the SERD fulvestrant.
| Parameter | (E)-4-Hydroxytoremifene | 4-Hydroxytamoxifen | Fulvestrant (ICI 182,780) |
| Class | SERM (Metabolite) | SERM (Metabolite) | SERD |
| Mechanism | ER Antagonist/Partial Agonist | ER Antagonist/Partial Agonist[2] | Pure ER Antagonist & Degrader[14] |
| ER Binding Affinity | High | High, similar to estradiol[8] | High |
| Effect on ER Levels | No significant change | No significant change | Downregulation/Degradation[11][12] |
| Primary Use | Metabolite of Toremifene for ER+ breast cancer[1][15] | Metabolite of Tamoxifen for ER+ breast cancer[16] | ER+ advanced breast cancer, often after SERM failure[17] |
Note: Specific IC50 and binding affinity values can vary between studies and assay conditions. The table provides a qualitative comparison based on established mechanisms.
Experimental Validation Protocols
The following section details the core assays required to validate the anti-estrogenic effects of (E)-4-Hydroxytoremifene. The logic behind the workflow is to first establish the compound's ability to inhibit estrogen-driven cell growth, then to confirm its direct interaction with the estrogen receptor, and finally to verify its impact on the transcription of estrogen-responsive genes.
Caption: A logical workflow for validating anti-estrogenic compounds.
Cell-Based Proliferation Assay (MCF-7)
Causality: The human breast cancer cell line MCF-7 is estrogen-receptor positive and its proliferation is stimulated by estradiol (E2).[18][19] This assay provides a direct functional readout of a compound's ability to antagonize this estrogen-driven growth. A reduction in E2-stimulated cell proliferation is a primary indicator of anti-estrogenic activity.
Protocol:
-
Cell Culture Preparation:
-
Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[20]
-
Prior to the experiment, "starve" the cells for at least 72 hours in phenol red-free DMEM with charcoal-stripped FBS to deplete endogenous hormones.[20] Phenol red is a weak estrogen mimic and must be removed for this assay. Charcoal-stripping removes hormones from the serum.
-
-
Seeding and Treatment:
-
Trypsinize and count the starved cells. Seed them into 96-well plates at a density of approximately 5,000 cells per well. Allow cells to attach for 24 hours.
-
Prepare treatment media containing:
-
Vehicle control (e.g., 0.1% DMSO)
-
17β-Estradiol (E2) at a final concentration of 1 nM (to stimulate proliferation)
-
(E)-4-Hydroxytoremifene at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M)
-
E2 (1 nM) + (E)-4-Hydroxytoremifene at various concentrations.
-
Control anti-estrogens like 4-hydroxytamoxifen and fulvestrant for comparison.
-
-
Replace the media in the wells with the prepared treatment media.
-
-
Incubation and Proliferation Measurement:
-
Incubate the plates for 5-7 days.
-
Quantify cell proliferation using a suitable method, such as the MTS assay or by direct cell counting with Trypan Blue exclusion.[21] The MTS assay measures mitochondrial activity, which correlates with viable cell number.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell proliferation against the concentration of the test compound.
-
Calculate the IC50 value for the inhibition of E2-stimulated proliferation.
-
Estrogen Receptor (ER) Competitive Binding Assay
Causality: This assay directly measures the ability of a test compound to bind to the estrogen receptor. By competing with a radiolabeled estrogen ([³H]-E2), we can determine the compound's binding affinity.[22] This is a crucial mechanistic step to confirm that the observed anti-proliferative effects are due to direct interaction with the intended target.
Protocol:
-
Receptor Preparation:
-
Prepare a cytosol extract containing estrogen receptors from a suitable source, such as immature rat uteri or ER-overexpressing cells.[22]
-
The protein concentration of the cytosol should be determined (e.g., by Bradford assay) to ensure consistency.
-
-
Competitive Binding Reaction:
-
Set up reaction tubes containing:
-
A fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).
-
The cytosol preparation (e.g., 50-100 µg of protein).[22]
-
Increasing concentrations of the unlabeled test compound ((E)-4-Hydroxytoremifene) or a reference competitor (unlabeled E2).
-
-
To determine non-specific binding, include a set of tubes with a 100-fold excess of unlabeled E2.[23]
-
-
Incubation and Separation:
-
Quantification and Analysis:
-
Elute the bound radioligand from the pellets and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) compared to E2.[24]
-
Quantitative PCR (qPCR) for Estrogen-Responsive Genes
Causality: After confirming functional inhibition and direct receptor binding, this assay validates the downstream consequences on gene transcription. Genes like TFF1 (also known as pS2) and GREB1 are well-established estrogen-responsive genes.[25][26] A potent anti-estrogen should inhibit the E2-induced upregulation of these genes.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Culture and starve MCF-7 cells as described in the proliferation assay.
-
Treat cells in 6-well plates with E2 (e.g., 10 nM) in the presence or absence of varying concentrations of (E)-4-Hydroxytoremifene for 16-24 hours.[25]
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy).
-
-
cDNA Synthesis:
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for TFF1, GREB1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Normalize the expression of TFF1 and GREB1 to the housekeeping gene.
-
Compare the fold change in gene expression in cells treated with E2 alone versus those co-treated with (E)-4-Hydroxytoremifene.
-
Conclusion
The validation of (E)-4-Hydroxytoremifene's anti-estrogenic effects requires a multi-faceted approach that connects functional outcomes with direct molecular interactions. By systematically employing cell proliferation assays, receptor binding studies, and gene expression analysis, researchers can build a robust and self-validating data package. This comparative guide provides the experimental framework and scientific rationale necessary to rigorously characterize (E)-4-Hydroxytoremifene and benchmark its performance against established SERMs and SERDs, thereby contributing to the informed development of future endocrine therapies.
References
-
Bolton, J. L., & Thatcher, G. R. J. (2000). 4-Hydroxylated Metabolites of the Antiestrogens Tamoxifen and Toremifene Are Metabolized to Unusually Stable Quinone Methides. Chemical Research in Toxicology, 13(4), 345–351. [Link]
-
Tremblay, G. B., et al. (2001). 4-hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma. Endocrinology, 142(10), 4572-4575. [Link]
-
Anttila, M., et al. (1990). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Cancer Chemotherapy and Pharmacology, 25(6), 429-432. [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NTP.[Link]
-
Brown, S. B., et al. (2013). Activation of Estrogen-Responsive Genes Does Not Require Their Nuclear Co-Localization. PLoS ONE, 8(1), e53869. [Link]
-
Wikipedia. (n.d.). Tamoxifen. Wikipedia.[Link]
-
Abdel-Maksoud, M. S., et al. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Molecules, 26(23), 7118. [Link]
-
ClinicalTrials.gov. (2015). 4-Hydroxytamoxifen or Tamoxifen Citrate in Treating Women With Newly Diagnosed Ductal Breast Carcinoma in Situ. ClinicalTrials.gov.[Link]
-
Howell, A., et al. (2002). Comparison of fulvestrant versus tamoxifen for the treatment of advanced breast cancer in postmenopausal women previously untreated with endocrine therapy: a multinational, double-blind, randomized trial. Journal of Clinical Oncology, 20(16), 3396-3403. [Link]
-
Ashton, M., et al. (2013). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLoS ONE, 8(6), e65338. [Link]
-
Shweta, K., & Sharma, C. (2023). Fulvestrant. StatPearls.[Link]
-
Wikipedia. (n.d.). Fulvestrant. Wikipedia.[Link]
-
Patel, S., & Sridhar, J. (2025). Tamoxifen. StatPearls.[Link]
-
Jordan, V. C. (2006). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Clinical Cancer Research, 12(3), 788s-792s. [Link]
-
Insilico Medicine. (2024). Comparative analysis of Endoxifen, Tamoxifen and Fulvestrant: A Bioinformatics Approach to Uncover Mechanisms of Action in Breast Cancer. bioRxiv.[Link]
-
Gjerde, J., et al. (2010). Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics. Drug Metabolism and Disposition, 38(10), 1782–1788. [Link]
-
Liang, J., et al. (2018). Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression. Oncology Reports, 40(3), 1649-1656. [Link]
-
Hendriks, G., et al. (2021). Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds. Toxicological Sciences, 181(1), 108–123. [Link]
-
Rae, J. M., et al. (2018). GREB1 is an estrogen receptor-regulated tumour promoter that is frequently expressed in ovarian cancer. Journal of Pathology, 245(4), 487-498. [Link]
-
Cleveland Clinic. (2023). Selective Estrogen Receptor Modulators (SERMs). Cleveland Clinic.[Link]
-
Sasson, S., & Notides, A. C. (1983). Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen. Molecular and Cellular Endocrinology, 31(2-3), 115-127. [Link]
-
News-Medical. (n.d.). Tamoxifen Mechanism. News-Medical.net.[Link]
-
Bross, P. F., et al. (2002). The history and mechanism of action of fulvestrant. Cancer, 95(S11), 2434-2442. [Link]
-
CancerNetwork. (2001). Fulvestrant Reduces Cell Turnover Index More Than Tamoxifen. CancerNetwork.[Link]
-
ClinicalTrials.gov. (2014). Toremifene With or Without Atamestane in Treating Postmenopausal Women With Metastatic Breast Cancer. ClinicalTrials.gov.[Link]
-
ResearchGate. (n.d.). Cell proliferation assays in MCF-7:5C antihormone-resistant breast cancer cells. ResearchGate.[Link]
-
Drugs.com. (n.d.). Fulvestrant vs Tamoxifen Comparison. Drugs.com.[Link]
-
Hida, T., et al. (2013). The clinical benefit of high-dose toremifene for metastatic breast cancer. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 40(7), 899-902. [Link]
-
Patsnap. (2024). What is the mechanism of Fulvestrant? Patsnap Synapse.[Link]
-
Zhang, Y., et al. (2020). Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Frontiers in Oncology, 10, 594546. [Link]
-
Frontiers. (2023). Topical hyaluronic acid and oxygen for urinary incontinence: a double-center retrospective study. Frontiers in Medicine, 10, 1245657. [Link]
-
Patsnap. (2024). What is the mechanism of Toremifene Citrate? Patsnap Synapse.[Link]
-
Mohammed, H., et al. (2013). Endogenous Purification Reveals GREB1 as a Key Estrogen Receptor Regulatory Factor. Cell Reports, 3(2), 342–349. [Link]
-
University of California, Berkeley. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. UC Berkeley.[Link]
-
Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153. [Link]
-
Dunbier, A. K., et al. (2010). Responsive Gene Expression in Estrogen Receptor–Positive Breast Cancer in Postmenopausal Women. Journal of Clinical Oncology, 28(7), 1147-1153. [Link]
-
Macgregor, J. I., & Jordan, V. C. (1995). Dissociation of 4-hydroxytamoxifen, but not estradiol or tamoxifen aziridine, from the estrogen receptor as the receptor binds estrogen response element DNA. Molecular and Cellular Endocrinology, 110(1-2), 113-121. [Link]
-
NutraIngredients. (2026). A new era in ovarian health: Exploring three pioneering ingredients to empower women's vitality. NutraIngredients.com.[Link]
-
Inserm. (2020). Discovery of a Mechanism Explaining the Beneficial Action of Cancer Drug Tamoxifen on the Cardiovascular System. Inserm Press.[Link]
-
Lykkesfeldt, A. E., & Sørensen, E. K. (1992). Effect of estrogen and antiestrogens on cell proliferation and synthesis of secreted proteins in the human breast cancer cell line MCF-7 and a tamoxifen resistant variant subline, AL-1. Acta Oncologica, 31(2), 131-138. [Link]
-
Macarius Health. (n.d.). Fulvestrant - Uses, Side Effects, Warnings & FAQs. Macarius Health.[Link]
-
Jasan, E., et al. (2012). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Nuclear Medicine and Biology, 39(1), 43–49. [Link]
-
ResearchGate. (2016). Comparison of Fulvestrant Versus Tamoxifen for the Treatment of Advanced Breast Cancer in Postmenopausal Women Previously Untreated With Endocrine Therapy: A Multinational, Double-Blind, Randomized Trial. ResearchGate.[Link]
-
de Ligt, R. A. F., et al. (2002). Simulations of the Estrogen Receptor Ligand-Binding Domain: Affinity of Natural Ligands and Xenoestrogens. Journal of the American Chemical Society, 124(17), 4754–4762. [Link]
Sources
- 1. Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 11. Fulvestrant - Wikipedia [en.wikipedia.org]
- 12. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 14. Fulvestrant - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medicaljournalssweden.se [medicaljournalssweden.se]
- 20. genome.ucsc.edu [genome.ucsc.edu]
- 21. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Activation of Estrogen-Responsive Genes Does Not Require Their Nuclear Co-Localization | PLOS Genetics [journals.plos.org]
- 26. unclineberger.org [unclineberger.org]
A Comparative Guide to the Binding Selectivity of (E)-4-Hydroxytoremifene
For researchers, scientists, and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount. This guide provides an in-depth technical analysis of the binding selectivity of (E)-4-Hydroxytoremifene, a key metabolite of the selective estrogen receptor modulator (SERM), toremifene. By objectively comparing its performance with other relevant compounds and providing detailed experimental methodologies, this document serves as a comprehensive resource for those investigating estrogen receptor signaling.
Introduction: The Significance of Stereochemistry in SERM Activity
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity at estrogen receptors (ERs). This dual functionality has made them crucial in the treatment and prevention of hormone-responsive cancers, such as breast cancer, and in the management of postmenopausal conditions. Toremifene, a chlorinated triphenylethylene derivative, and its primary active metabolite, 4-hydroxytoremifene, are well-established SERMs.
4-Hydroxytoremifene exists as a mixture of (E) and (Z) geometric isomers. It is the (Z)-isomer that is predominantly responsible for the high-affinity binding to estrogen receptors and the subsequent pharmacological effects. In contrast, the (E)-isomer is generally considered to be the inactive form of the molecule. This guide will delve into the experimental confirmation of this binding selectivity, providing a framework for its empirical validation.
Comparative Binding Affinity Analysis
The cornerstone of characterizing any SERM is to quantify its binding affinity for the two main estrogen receptor subtypes: ERα and ERβ. This is typically achieved through competitive binding assays, where the test compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured.
While specific quantitative binding data for the (E)-isomer of 4-hydroxytoremifene is not extensively reported in peer-reviewed literature, likely due to its low affinity, we can infer its binding characteristics by comparing it to its active (Z)-isomer and other well-characterized SERMs like 4-hydroxytamoxifen, and the endogenous ligand, estradiol.
| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Relative Binding Affinity (RBA) vs. Estradiol | Reference |
| Estradiol | ERα | ~0.1 nM (Kd) | 100% | [1] |
| ERβ | ~0.2 nM (Kd) | 100% | [1] | |
| (Z)-4-Hydroxytamoxifen | ERα | High | ~100% | [1] |
| ERβ | High | Similar to ERα | [2] | |
| (E)-4-Hydroxytoremifene | ERα | Significantly lower than (Z)-isomer | Very Low | Inferred |
| ERβ | Significantly lower than (Z)-isomer | Very Low | Inferred | |
| Tamoxifen | ERα / ERβ | Lower than 4-hydroxytamoxifen | 2-4% | [1] |
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the binding selectivity of (E)-4-Hydroxytoremifene, a competitive radioligand binding assay is the gold standard. This protocol outlines the steps for a robust and reliable assessment.
Expertise & Experience: The Rationale Behind the Method
The choice of a competitive radioligand binding assay is deliberate. It is a highly sensitive and quantitative method that allows for the direct comparison of the binding affinities of multiple unlabeled compounds (competitors) against a radiolabeled ligand with known high affinity for the target receptor. The use of [³H]-Estradiol as the radioligand is standard, given its high specific activity and well-characterized interaction with both ERα and ERβ.
Trustworthiness: A Self-Validating System
The integrity of the data generated from this assay is ensured through a series of controls and validation steps. The inclusion of a standard curve with unlabeled estradiol provides a benchmark for maximum competition. A known high-affinity binder, such as (Z)-4-hydroxytamoxifen, serves as a positive control, while a compound with no expected affinity for the estrogen receptor can be used as a negative control. Each experimental point should be performed in triplicate to ensure reproducibility.
Step-by-Step Methodology
-
Preparation of Receptor Source:
-
Utilize commercially available recombinant human ERα and ERβ or prepare cytosol extracts from tissues known to express high levels of these receptors (e.g., rat uterus).[3]
-
Quantify the protein concentration of the receptor preparation using a standard method like the Bradford assay.
-
-
Assay Buffer Preparation:
-
Prepare an appropriate assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and a reducing agent like DTT).
-
-
Competition Assay Setup:
-
In a 96-well plate, add a constant amount of the receptor preparation to each well.
-
Add increasing concentrations of the unlabeled competitor compounds: (E)-4-Hydroxytoremifene, (Z)-4-hydroxytamoxifen (positive control), estradiol (reference compound), and a negative control. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.[4]
-
Add a fixed concentration of [³H]-Estradiol to each well. The concentration of the radioligand should ideally be at or below its Kd for the receptor to ensure assay sensitivity.[4]
-
-
Incubation:
-
Incubate the plate at 4°C for 16-18 hours to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is vacuum filtration through glass fiber filters that have been pre-treated with a substance like polyethyleneimine to reduce non-specific binding.[5]
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the sigmoidal dose-response curve.
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow of the competitive radioligand binding assay.
Caption: Simplified estrogen receptor signaling pathway.
Discussion and Interpretation of Expected Results
Based on the available literature, it is anticipated that (E)-4-Hydroxytoremifene will exhibit significantly lower binding affinity for both ERα and ERβ compared to estradiol and its (Z)-isomer. In the competitive binding assay, this would be reflected by a much higher IC50 value, indicating that a greater concentration of the (E)-isomer is required to displace the radiolabeled estradiol. Consequently, the calculated Ki value will also be substantially higher.
This lack of significant binding affinity confirms the stereochemical importance for receptor interaction. The specific three-dimensional arrangement of the phenyl groups and the side chain in the (Z)-isomer is crucial for fitting into the ligand-binding pocket of the estrogen receptor and eliciting a biological response.
Off-Target Binding Considerations
While the primary focus is on estrogen receptor binding, it is also important to consider potential off-target interactions. Studies on the closely related compound, 4-hydroxytamoxifen, have shown that it can bind to and deactivate the estrogen-related receptor γ (ERRγ).[6][7] It is plausible that metabolites of toremifene could have similar off-target effects. Therefore, a comprehensive selectivity profile would also involve screening against other nuclear receptors and relevant off-targets to fully characterize the compound's pharmacological profile.
Conclusion
The binding selectivity of (E)-4-Hydroxytoremifene is a clear demonstration of the principle of stereoselectivity in pharmacology. While its (Z)-isomer is a potent binder of estrogen receptors, the (E)-isomer is largely inactive due to its inability to effectively interact with the ligand-binding pocket. The experimental framework provided in this guide offers a robust methodology for confirming this selectivity. For researchers in drug development, this underscores the critical importance of isomeric purity and the thorough characterization of all stereoisomers of a drug candidate to ensure both efficacy and safety.
References
- Katzenellenbogen, J. A., Katzenellenbogen, B. S., & Kushner, P. J. (2000). The estrogen receptor: a scaffold for the assembly of transcriptional coactivators. Recent progress in hormone research, 55, 163-203.
- Tremblay, G. B., Bergeron, D., & Giguère, V. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ. Cancer research, 61(14), 5486-5489.
- Coward, P., & Parker, M. G. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma. Molecular and cellular biology, 21(18), 6044-6053.
- Le Goff, P., Montano, M. M., Schodin, D. J., & Katzenellenbogen, B. S. (1994). Effects of toremifene and its main metabolites on growth of breast cancer cell lines. European journal of cancer, 30(6), 803-808.
- Harvey, H. A., & Kimura, M. (2006). Toremifene: an evaluation of its safety profile. Expert opinion on drug safety, 5(2), 263-274.
-
National Cancer Institute. (2009). Toremifene Citrate. Retrieved from [Link]
- Shiau, A. K., Barstad, D., Loria, P. M., Cheng, L., Kushner, P. J., Agard, D. A., & Greene, G. L. (1998). A second binding site for hydroxytamoxifen within the coactivator-binding groove of estrogen receptor β. Cell, 95(7), 927-937.
- Gai, Y., & Wu, J. (2020). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor.
- Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer chemotherapy and pharmacology, 27(1), 8-12.
-
Graphviz. (2024). Color. Retrieved from [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). Receptor binding assays for HTS and drug discovery. Assay guidance manual.
- International Agency for Research on Cancer. (1996). Toremifene. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon (FR)
-
Graphviz. (2024). Color. Retrieved from [Link]
- Chang, E. C., Charn, T. H., Park, S. H., Helferich, W. G., & Katzenellenbogen, B. S. (2008). Estrogen receptors α and β as determinants of gene expression: influence of ligand, dose, and chromatin binding. Molecular endocrinology, 22(2), 275-287.
-
BioRender. (2023, July 14). Tips for Illustrating Biological Pathways [Video]. YouTube. [Link]
- Féau, C., Meijer, M., & Nielson, K. B. (2010). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of biomolecular screening, 15(1), 79-85.
-
Elavsky, F. (n.d.). Minimal Non-Text Contrast on Data Visualization Elements. Observable. Retrieved February 3, 2026, from [Link]
-
BioStatsSquid. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial [Video]. YouTube. [Link]
- Nguyen, A. T., Su, C. C., & Chen, C. L. (2022). Ovarian ERβ cistrome and transcriptome reveal chromatin interaction with LRH-1. eLife, 11, e76418.
- Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, X., & Zhang, Y. (2023). Development and Validation of a Functional Antibody Assay for Evaluating Protein-Based Pneumococcal Vaccines. Vaccines, 11(3), 633.
- Islam, R., Fiscella, M., & Yang, T. Y. (2019). Quality controls in ligand binding assays: recommendations and best practices for preparation, qualification, maintenance of lot to lot consistency, and prevention of assay drift. The AAPS journal, 21(4), 1-11.
-
W3C. (2023). Understanding Graphics Contrast. Retrieved from [Link]
- Dennehy, M. K. (2012). In vitro receptor binding assays. In Methods in molecular biology (pp. 283-301). Humana Press, Totowa, NJ.
- Yi, P., Driscoll, M. D., Huang, J., & Katzenellenbogen, B. S. (2008). Intermolecular interactions identify ligand-selective activity of estrogen receptor α/β dimers. Proceedings of the National Academy of Sciences, 105(48), 18825-18830.
- Ellson, J., & Gansner, E. (2015). Drawing graphs with dot. Graphviz.
-
W3C Low Vision Accessibility Task Force. (2017). Informational Graphic Contrast (Minimum). Retrieved from [Link]
- An, D. S., & Ro, H. S. (2001). Quantitative characterization of the interaction between purified human estrogen receptor α and DNA using fluorescence anisotropy. Journal of Biological Chemistry, 276(44), 41122-41128.
- Gifford, A. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
-
ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. Retrieved February 3, 2026, from [Link]
- BenchChem. (2025). An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics.
-
Wikipedia. (2023). Ligand binding assay. In Wikipedia. Retrieved February 3, 2026, from [Link]
-
Metabolic Notes. (2025, November 29). Tips for approaching & interpreting metabolic pathway diagrams [Video]. YouTube. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved February 3, 2026, from [Link]
Sources
- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: (E)-4-Hydroxytoremifene vs. Toremifene in Preclinical Cancer Models
For researchers and drug development professionals navigating the landscape of selective estrogen receptor modulators (SERMs), understanding the nuances between a parent compound and its active metabolites is critical. This guide provides an in-depth, objective comparison of toremifene and its principal active metabolite, (E)-4-hydroxytoremifene, within the context of preclinical cancer models. Moving beyond a simple side-by-side listing of features, we will dissect the mechanistic underpinnings, comparative efficacy, and the experimental methodologies required to rigorously evaluate these compounds.
Introduction: From Prodrug to Potent Metabolite
Toremifene is a non-steroidal SERM used in the treatment of hormone receptor-positive breast cancer.[1] Like its structural analog tamoxifen, toremifene's therapeutic action is not solely dependent on the parent molecule.[2] Upon administration, toremifene undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, including CYP3A4, to form several metabolites.[3] Among these, (E)-4-hydroxytoremifene has garnered significant attention due to its potent antiestrogenic activity.[4] This guide will focus on the comparative pharmacology of toremifene and this key metabolite, providing a framework for their evaluation in cancer research.
Mechanism of Action: A Tale of Two Affinities
Both toremifene and (E)-4-hydroxytoremifene exert their primary anticancer effects by competitively binding to the estrogen receptor (ER), thereby blocking the mitogenic signaling of estradiol in ER-positive cancer cells.[5] However, the key distinction lies in their binding affinities. Hydroxylated metabolites of SERMs, such as 4-hydroxytoremifene, consistently demonstrate a significantly higher binding affinity for the estrogen receptor compared to their parent compounds.[6] This enhanced affinity is attributed to the hydroxyl group, which can form an additional hydrogen bond within the ligand-binding pocket of the ER, leading to a more stable and prolonged interaction.
This difference in binding affinity is a critical determinant of their biological activity. A higher affinity translates to a more potent antagonist at lower concentrations.
Caption: SERM Mechanism of Action on Estrogen Receptor Signaling.
Comparative Efficacy in Preclinical Models
Direct, head-to-head comparisons in preclinical models are essential for discerning the therapeutic potential of a drug versus its metabolite. While comprehensive comparative studies are limited, existing data provides valuable insights.
In Vitro Proliferation Assays
A key study by Coradini et al. (1991) investigated the effects of toremifene and its primary metabolites, including 4-hydroxytoremifene, on a panel of human breast cancer cell lines.[4] The findings from this study are summarized below:
| Cell Line | Estrogen Receptor Status | Toremifene Effect (10⁻⁶ M) | (E)-4-Hydroxytoremifene Effect (10⁻⁶ M) |
| MCF-7 | Positive | Inhibitory | Inhibitory |
| ZR 75.1 | Positive | Inhibitory | Inhibitory |
| T47D | Positive | Inhibitory | Inhibitory |
| 734B | Positive | Inhibitory | Inhibitory |
| MDA-MB-231 | Negative | Inhibitory | Inhibitory |
| BT-20 | Negative | Inhibitory | Inhibitory |
Data Interpretation:
At a high concentration of 10⁻⁶ M, both toremifene and (E)-4-hydroxytoremifene demonstrated an inhibitory effect on the proliferation of both ER-positive and ER-negative breast cancer cell lines.[4] This suggests that at high concentrations, these compounds may exert cytotoxic effects through mechanisms independent of the estrogen receptor. The study also noted a biphasic effect, where lower concentrations (10⁻⁷ M and 10⁻⁸ M) could be stimulatory.[4] While this study did not provide specific IC50 values to quantify the potency difference, the established higher binding affinity of the hydroxylated metabolite suggests it would be more potent at lower, more physiologically relevant concentrations in ER-positive cells.
In Vivo Tumor Xenograft Models
Pharmacokinetics and Metabolism: A Crucial Distinction
The clinical application of toremifene relies on its conversion to more active metabolites like (E)-4-hydroxytoremifene. The metabolism of toremifene is primarily carried out by the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme.[3]
Caption: Simplified Metabolic Pathway of Toremifene.
A phase I pharmacokinetic study in patients with advanced breast cancer revealed that plasma concentrations of 4-hydroxytoremifene were only detectable at high doses of toremifene (200 and 400 mg/day).[8] The terminal half-life of elimination for both toremifene and 4-hydroxytoremifene was found to be approximately 5 days.[8] This highlights that while (E)-4-hydroxytoremifene is more potent, achieving therapeutically relevant concentrations of this metabolite is dependent on the administration and metabolism of the parent drug, toremifene.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
This protocol is designed to assess the cytotoxic and cytostatic effects of toremifene and (E)-4-hydroxytoremifene on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Toremifene and (E)-4-hydroxytoremifene stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of toremifene and (E)-4-hydroxytoremifene in growth medium from the stock solutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of toremifene and (E)-4-hydroxytoremifene in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
ER-positive human cancer cells (e.g., MCF-7)
-
Matrigel
-
Toremifene and (E)-4-hydroxytoremifene formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest and resuspend cancer cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, toremifene, (E)-4-hydroxytoremifene).
-
-
Compound Administration:
-
Administer the compounds according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Compare the tumor growth rates and final tumor weights between the treatment groups and the control group to determine the anti-tumor efficacy.
-
Conclusion and Future Directions
The available preclinical evidence strongly suggests that (E)-4-hydroxytoremifene is a more potent antiestrogen than its parent compound, toremifene, primarily due to its higher binding affinity for the estrogen receptor. While toremifene's clinical efficacy is well-established, the contribution of (E)-4-hydroxytoremifene to this activity is significant.
For researchers, this comparison underscores the importance of considering active metabolites in drug evaluation. Future preclinical studies should focus on direct, quantitative comparisons of the in vitro and in vivo efficacy of toremifene and (E)-4-hydroxytoremifene. Specifically, determining and comparing their IC50 values across a broader range of cancer cell lines and conducting head-to-head in vivo studies would provide a more complete picture of their relative therapeutic potential. Such data would be invaluable for optimizing dosing strategies and potentially for the development of (E)-4-hydroxytoremifene as a standalone therapeutic agent.
References
-
Berthou, F., Dréano, Y., Belloc, C., Kangas, L., Gautier, J. C., & Beaune, P. (1994). Involvement of cytochrome P450 3A4 in the major metabolic pathways of toremifene in human liver microsomes. Biochemical pharmacology, 47(10), 1883–1895. [Link]
-
Wiebe, V. J., Benz, C. C., DeGregorio, M. W., & Sipila, H. (1992). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Cancer chemotherapy and pharmacology, 29(4), 247–252. [Link]
-
Coradini, D., Biffi, A., Cappelletti, V., & Di Fronzo, G. (1991). Effects of toremifene and its main metabolites on growth of breast cancer cell lines. Anticancer research, 11(6), 2191–2197. [Link]
-
Coradini, D., Biffi, A., Cappelletti, V., & Di Fronzo, G. (1991). Effects of toremifene and its main metabolites on growth of breast cancer cell lines. Anticancer research, 11(6), 2191–2197. [Link]
-
Gams, R. A. (1997). Toremifene, Tamoxifen Equivalent in Advanced Breast Cancer. Cancer Network. [Link]
-
Shibutani, S., Ravindernath, A., Suzuki, N., Terashima, I., & Laxmi, Y. R. S. (2001). Mechanism of lower genotoxicity of toremifene compared with tamoxifen. Cancer research, 61(10), 3925-3931. [Link]
-
Katzenellenbogen, B. S., Miller, M. A., Mullick, A., & Sheen, Y. Y. (1985). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Cancer research, 45(4), 1533-1541. [Link]
-
Katzenellenbogen, B. S., Miller, M. A., Mullick, A., & Sheen, Y. Y. (1985). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Cancer research, 45(4), 1533-1541. [Link]
-
Adan, R. A., & Adan, R. (2011). Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics. Drug Metabolism and Disposition, 39(6), 1039-1045. [Link]
-
National Cancer Institute. (2009). Toremifene Citrate. [Link]
-
Chen, X., Li, X., Wang, X., He, C., Zhang, Y., & Wang, J. (2020). A prospective, randomized study of Toremifene vs. tamoxifen for the treatment of premenopausal breast cancer: safety and genital symptom analysis. BMC cancer, 20(1), 693. [Link]
-
Coradini, D., Biffi, A., Cappelletti, V., & Di Fronzo, G. (1991). Effects of toremifene and its main metabolites on growth of breast cancer cell lines. Anticancer research, 11(6), 2191–2197. [Link]
-
National Cancer Institute. (2013). Toremifene in Treating Patients With Desmoid Tumors. ClinicalTrials.gov. [Link]
-
Li, J., Liu, S., He, C., Zhang, Y., & Wang, J. (2020). Toremifene, an Alternative Adjuvant Endocrine Therapy, Is Better Than Tamoxifen in Breast Cancer Patients with CYP2D6*10 Mutant Genotypes. Cancer Research and Treatment, 52(4), 1248–1258. [Link]
-
Wiebe, V. J., Benz, C. C., DeGregorio, M. W., & Sipila, H. (1992). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Cancer chemotherapy and pharmacology, 29(4), 247–252. [Link]
-
Robinson, S. P., Langan-Fahey, S. M., & Jordan, V. C. (1991). Preclinical studies with toremifene as an antitumor agent. Breast cancer research and treatment, 18 Suppl 1, S33-S39. [Link]
-
Massive Bio. (2025). Toremifene Citrate. [Link]
-
National Cancer Institute. (2009). Toremifene Citrate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of toremifene and its main metabolites on growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toremifene Citrate - NCI [cancer.gov]
- 6. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toremifene, an Alternative Adjuvant Endocrine Therapy, Is Better Than Tamoxifen in Breast Cancer Patients with CYP2D6*10 Mutant Genotypes [e-crt.org]
- 8. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (E)-4-Hydroxytoremifene
This guide provides a comprehensive framework for the cross-validation of analytical methods for (E)-4-Hydroxytoremifene, a key active metabolite of toremifene. In drug development and manufacturing, the ability to obtain consistent and reliable analytical data across different methods or laboratories is paramount. This document offers a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and provides a robust protocol for their cross-validation, grounded in regulatory expectations.
The Imperative of Analytical Method Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, largely harmonized through the International Council for Harmonisation (ICH), to ensure the reliability and accuracy of analytical data[1][2][3][4][5][6][7][8][9][10][11][12]. The ICH Q2(R1) guideline, for instance, outlines the key validation parameters, including specificity, linearity, accuracy, precision, and robustness[1][12].
Cross-validation becomes necessary when two or more analytical methods are used to generate data for the same drug substance or product, for example, during method transfer between laboratories or when a new method is introduced. The goal is to ensure that the data generated by the different methods are comparable[13]. The recent ICH M10 guideline on bioanalytical method validation further emphasizes the importance of assessing bias between methods[5][6][14].
This guide will compare a robust HPLC-UV method, often employed for routine quality control, with a highly sensitive LC-MS/MS method, typically used for bioanalytical applications.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on its intended application. For the quantification of (E)-4-Hydroxytoremifene, both HPLC-UV and LC-MS/MS offer distinct advantages and limitations.
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the routine quantification of active pharmaceutical ingredients (APIs) and their impurities in drug substances and formulated products.
Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. The quantity of the analyte is determined by its absorbance of UV light at a specific wavelength.
Typical Application: Quality control, stability testing, and content uniformity of pharmaceutical products.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for the quantification of drugs and their metabolites in complex biological matrices like plasma or urine[15].
Principle: After chromatographic separation, the analyte is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored, providing a high degree of certainty in identification and quantification, even at very low concentrations[15].
Typical Application: Pharmacokinetic studies, bioequivalence studies, and metabolite identification[16][17].
Performance Characteristics: A Comparative Overview
The following table summarizes the typical performance characteristics of validated HPLC-UV and LC-MS/MS methods for the quantification of (E)-4-Hydroxytoremifene.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~0.05 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 15.0% |
| Specificity | Good, but susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent, highly specific due to monitoring of specific mass transitions. |
| Robustness | Generally robust to minor variations in mobile phase composition, pH, and temperature. | Can be sensitive to matrix effects, requiring careful sample preparation. |
Experimental Protocols
Method A: HPLC-UV Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the (E)-4-Hydroxytoremifene standard or sample in a suitable solvent (e.g., methanol).
-
Dilute to the desired concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method B: LC-MS/MS Protocol
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor and product ions for (E)-4-Hydroxytoremifene and an internal standard would be determined during method development.
Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard solution.
-
Perform a protein precipitation with acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
Cross-Validation Protocol: A Step-by-Step Guide
The following protocol outlines the cross-validation of the HPLC-UV (Method A) and LC-MS/MS (Method B) methods. This process is crucial to ensure data comparability.
Objective: To demonstrate that Method A and Method B provide equivalent quantitative results for (E)-4-Hydroxytoremifene.
Experimental Design:
-
Sample Selection:
-
Prepare a set of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) spanning the overlapping linear range of both methods.
-
If available, use incurred samples (e.g., from a stability study or a previously analyzed batch) to provide a more realistic comparison.
-
-
Analysis:
-
Analyze the selected samples in triplicate using both Method A and Method B on the same day by the same analyst, if possible, to minimize variability.
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the mean concentration and the percent relative standard deviation (%RSD) for each QC level for both methods.
-
The acceptance criteria, as per EMA and FDA guidelines, are typically that the mean concentration obtained by one method should be within ±15% of the mean concentration obtained by the other method. For the Lower Limit of Quantification (LLOQ), this can be extended to ±20%.
-
A statistical assessment, such as a Bland-Altman plot, can be used to visualize the agreement between the two methods.
-
Visualization of Workflows
Caption: The lifecycle of an analytical method, from development and validation to routine use and the triggers for cross-validation.
Caption: A detailed workflow for the cross-validation of two analytical methods for (E)-4-Hydroxytoremifene.
Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation
The cross-validation of analytical methods is a critical exercise in ensuring the consistency and reliability of data throughout the lifecycle of a pharmaceutical product. While both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of (E)-4-Hydroxytoremifene, their different performance characteristics necessitate a thorough comparison when data from both methods are to be used interchangeably. By following a well-defined protocol grounded in regulatory guidelines, researchers and drug developers can confidently ensure the integrity of their analytical data, a cornerstone of patient safety and product efficacy.
References
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (E)-4-Hydroxytoremifene and Fulvestrant in ER-Positive Breast Cancer
A Guide for Researchers and Drug Development Professionals
In the landscape of endocrine therapies for hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) remains the primary therapeutic target. Two distinct classes of ER-targeting agents, Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs), offer different mechanistic approaches to disrupting estrogen-driven oncogenesis. This guide provides an in-depth, head-to-head comparison of (E)-4-Hydroxytoremifene, an active metabolite of the SERM toremifene, and fulvestrant, the first-in-class SERD. We will dissect their molecular mechanisms, compare their pharmacological profiles, evaluate their efficacy and resistance patterns, and provide detailed experimental protocols for their characterization.
Introduction to the Compounds
(E)-4-Hydroxytoremifene is a major active metabolite of toremifene, a nonsteroidal triphenylethylene SERM used in the treatment of metastatic breast cancer.[1][2] Like other SERMs, its activity is tissue-dependent, acting as an estrogen antagonist in breast tissue while potentially exerting estrogenic effects elsewhere.[1] Its therapeutic action is primarily attributed to its high binding affinity for the estrogen receptor and subsequent modulation of gene transcription.[3]
Fulvestrant (Faslodex®) is a steroidal estrogen receptor antagonist that represents a distinct class of endocrine agents known as SERDs.[4][5] Approved for the treatment of advanced HR+ breast cancer, its unique mechanism involves not only blocking the estrogen receptor but also promoting its degradation.[5][6][7] This dual action of receptor blockade and elimination sets it apart from traditional anti-estrogen therapies.[7]
Divergent Mechanisms of Action at the Estrogen Receptor
The fundamental difference between (E)-4-Hydroxytoremifene and fulvestrant lies in their post-binding effect on the estrogen receptor alpha (ERα) protein. While both compete with estradiol for binding, their downstream consequences diverge significantly.
(E)-4-Hydroxytoremifene: Competitive Antagonism and Receptor Stabilization
As a SERM, (E)-4-Hydroxytoremifene binds to ERα, inducing a conformational change that is distinct from that caused by estrogen. This altered conformation prevents the recruitment of coactivator proteins essential for the transcription of estrogen-responsive genes, thereby blocking the proliferative signal. However, this antagonist-bound ERα complex is relatively stable. SERMs like 4-hydroxytamoxifen are known to protect the ERα protein from its normal basal turnover and degradation pathways.[8] This leads to an accumulation of transcriptionally inert, or "parked," receptors on target genes.
Figure 1. Mechanism of (E)-4-Hydroxytoremifene (SERM).
Fulvestrant: Pure Antagonism and Receptor Degradation
Fulvestrant is a pure antiestrogen that binds to ERα with high affinity, approximately 89% that of estradiol.[6][9] Upon binding, it induces a unique and unstable receptor conformation.[10][11] This structural change achieves two critical outcomes:
-
Complete Blockade: It impairs receptor dimerization and blocks nuclear localization.[6] The fulvestrant-ER complex is transcriptionally inactive because both activation function domains (AF-1 and AF-2) are disabled.[5][12]
-
Targeted Degradation: The unstable complex is recognized by the cell's protein disposal machinery. It is marked with ubiquitin and subsequently degraded by the 26S proteasome.[13][14] This elimination of the ERα protein itself provides a more complete and durable blockade of estrogen signaling compared to simple antagonism.[6]
Figure 2. Mechanism of Fulvestrant (SERD).
Comparative Pharmacological Profile
The distinct mechanisms of action translate into different pharmacological characteristics, which are crucial for experimental design and clinical application.
| Parameter | (E)-4-Hydroxytoremifene | Fulvestrant | Reference(s) |
| Drug Class | Selective Estrogen Receptor Modulator (SERM) | Selective Estrogen Receptor Degrader (SERD) | [1][5] |
| ERα Binding Affinity | High; higher than parent compound toremifene | High; ~89% relative to estradiol | [3][9] |
| Effect on ERα Protein | Stabilizes receptor, prevents turnover | Induces ubiquitination and proteasomal degradation | [8][13] |
| Transcriptional Activity | Antagonist in breast tissue; potential partial agonist | Pure Antagonist; blocks both AF-1 and AF-2 | [1][5] |
| Parent Drug Admin. | Oral (Toremifene) | Intramuscular Injection | [5] |
Preclinical and Clinical Efficacy
Direct head-to-head clinical trials comparing (E)-4-Hydroxytoremifene and fulvestrant are not available. However, a comparative assessment can be synthesized from preclinical data and the clinical performance of their respective drug classes and parent compounds.
Fulvestrant has demonstrated robust clinical efficacy. The FALCON trial showed that first-line fulvestrant (500 mg) significantly prolonged progression-free survival (PFS) compared to anastrozole in postmenopausal women with advanced HR+ breast cancer.[10] It is also a standard-of-care backbone for combination therapy with CDK4/6 inhibitors.[10] However, its efficacy can be limited by poor pharmacokinetics and the development of resistance.[15] Newer, oral SERDs have shown superior PFS compared to fulvestrant in clinical trials, such as camizestrant in the SERENA-2 trial, highlighting the potential for improved ER degradation.[16]
Toremifene , the parent drug of (E)-4-Hydroxytoremifene, has shown efficacy equivalent to tamoxifen in metastatic breast cancer.[2] Of significant interest is the activity of high-dose toremifene (hdTOR). Case reports and clinical studies have shown that hdTOR can be effective in patients whose disease has progressed on other endocrine therapies, including fulvestrant.[2] This suggests that hdTOR may overcome certain fulvestrant resistance mechanisms, potentially through alternative pathways beyond simple ER antagonism, such as the inhibition of insulin-like growth factor 1 signaling.[2]
Mechanisms of Resistance
The development of resistance is a major challenge for all endocrine therapies.
Resistance to Fulvestrant:
-
ESR1 Mutations: The most well-characterized mechanism is the acquisition of mutations in the ligand-binding domain of the ESR1 gene (e.g., Y537S, D538G, F404).[17] These mutations render the ERα protein constitutively active, even in the absence of estrogen, driving proliferation and conferring resistance to therapy.[18]
-
Bypass Pathways: Resistance can also arise from the activation of parallel growth factor signaling pathways, such as EGFR, HER2, and PI3K/AKT/mTOR, which can phosphorylate and activate ERα or stimulate growth independently of it.[19][20]
-
Cell Cycle Dysregulation: Overexpression of cell cycle components, such as cyclin E2, has been identified as a prognostic factor for fulvestrant resistance.[21]
Resistance to (E)-4-Hydroxytoremifene (and SERMs):
-
ESR1 Mutations: While also a mechanism of resistance to SERMs, the specific mutations and their impact may differ.
-
Altered Co-regulator Balance: Changes in the expression levels of coactivator and corepressor proteins can shift the cellular response to a SERM, promoting agonist-like activity.[22]
-
Increased Autophagy: In cell line models, resistance to both tamoxifen and fulvestrant has been linked to increased autophagy, which may act as a cytoprotective mechanism promoting cell survival.[20]
The efficacy of high-dose toremifene after fulvestrant failure suggests that the resistance mechanisms are not entirely overlapping, providing a rationale for sequential endocrine therapy.[2]
Key Experimental Protocols
To empirically compare these two agents in a laboratory setting, the following validated workflows are recommended.
Protocol 1: Western Blot for ERα Degradation
This protocol directly visualizes the core mechanistic difference between a SERM and a SERD.
Objective: To quantify ERα protein levels in an ER+ breast cancer cell line (e.g., MCF-7) following treatment with (E)-4-Hydroxytoremifene versus fulvestrant.
Workflow Diagram:
Figure 3. Workflow for ERα Degradation Western Blot.
Step-by-Step Methodology:
-
Cell Seeding: Plate MCF-7 cells in 6-well plates at a density of 5x10⁵ cells/well in complete medium and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing either vehicle control (e.g., 0.1% DMSO), 100 nM fulvestrant, or 100 nM (E)-4-Hydroxytoremifene. Incubate for 24 hours.
-
Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization & Clarification: Incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation & Electrophoresis: Normalize protein concentrations with lysis buffer and add Laemmli sample buffer. Denature at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour.
-
Loading Control: Re-probe the membrane with an antibody for a loading control protein like β-Actin or GAPDH.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize ERα band intensity to the corresponding loading control band.
Expected Outcome: A significant reduction in the normalized ERα signal in the fulvestrant-treated lane compared to the vehicle control. The (E)-4-Hydroxytoremifene-treated lane is expected to show ERα levels similar to or slightly higher than the vehicle control, demonstrating receptor stabilization.
Protocol 2: Cell Proliferation Assay
Objective: To compare the dose-dependent anti-proliferative effects of both compounds.
Method: Crystal Violet Staining
-
Seeding: Plate MCF-7 cells in a 96-well plate at 5,000 cells/well and allow to adhere overnight.
-
Dosing: Treat cells with a serial dilution of each compound (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate for 5-7 days, allowing for multiple cell doublings.
-
Fixing & Staining: Wash wells with PBS. Fix cells with 4% paraformaldehyde for 15 minutes. Stain with 0.5% crystal violet solution for 20 minutes.
-
Destaining & Reading: Wash away excess stain with water and air dry. Solubilize the stain with 10% acetic acid. Read the absorbance at 590 nm on a plate reader.
-
Analysis: Plot absorbance versus log[concentration] and fit a dose-response curve to calculate the IC₅₀ value for each compound.
Conclusion and Future Directions
(E)-4-Hydroxytoremifene and fulvestrant exemplify two distinct, successful strategies for targeting the estrogen receptor.
-
(E)-4-Hydroxytoremifene , as a SERM, acts as a competitive antagonist that stabilizes the ERα protein. Its clinical utility, via the parent drug toremifene, especially in high doses after progression on other agents, underscores the complexity of endocrine resistance and the value of having multiple mechanistic classes available.[2]
-
Fulvestrant , the archetypal SERD, provides a more profound blockade by inducing the complete degradation of the ERα protein.[6][13] This mechanism is clinically validated and has set the stage for the development of a new generation of more potent, orally bioavailable SERDs.[10]
For drug development professionals, the choice between developing a SERM or a SERD depends on the specific therapeutic goal. The targeted degradation approach of SERDs is highly effective against wild-type ER and some ESR1 mutations, but resistance remains a challenge. The differential resistance profiles and mechanisms of action suggest that a sequential or even combination strategy involving both classes of agents could be a promising avenue for future research to extend the duration of endocrine-based therapy in HR+ breast cancer.
References
-
Translational Cancer Research. (n.d.). Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Fulvestrant. Retrieved from [Link]
-
PubMed. (n.d.). Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer. Retrieved from [Link]
-
PMC. (2017). A Review of Fulvestrant in Breast Cancer. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Fulvestrant used for?. Retrieved from [Link]
-
The ASCO Post. (2024). Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer. Retrieved from [Link]
-
PubMed. (n.d.). Double-blind, randomized placebo controlled trial of fulvestrant compared with exemestane after prior nonsteroidal aromatase inhibitor therapy in postmenopausal women with hormone receptor-positive, advanced breast cancer: results from EFECT. Retrieved from [Link]
- Unknown Source. (n.d.). Comparing the Efficacy and Tolerability of Fulvestrant 500 mg versus 250 mg in Advanced Breast Cancer women.
-
AACR Journals. (2022). Abstract 4033: A functional genome-wide screen to identify the ER degradation machinery in ER+ breast cancer cells. Retrieved from [Link]
-
YouTube. (2022). SERENA-2: camizestrant vs fulvestrant in post-menopausal women with advanced ER+/HER- breast cancer. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Toremifene - Some Pharmaceutical Drugs. Retrieved from [Link]
-
PLOS One. (n.d.). Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase. Retrieved from [Link]
-
PubMed. (2021). Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fulvestrant – Knowledge and References. Retrieved from [Link]
-
PMC. (n.d.). Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics. Retrieved from [Link]
-
PMC. (n.d.). The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy. Retrieved from [Link]
-
YouTube. (2025). Vepdegestrant Improves PFS vs Fulvestrant in ESR1-Mutated, ER+/HER2– Advanced Breast Cancer. Retrieved from [Link]
-
NCBI Bookshelf. (2023). Fulvestrant - StatPearls. Retrieved from [Link]
-
PMC. (n.d.). High-Dose Toremifene for Fulvestrant-Resistant Metastatic Breast Cancer: A Report of Two Cases. Retrieved from [Link]
-
NIH. (2019). A meta-analysis of clinical benefit rates for fulvestrant 500 mg vs. alternative endocrine therapies for hormone receptor-positive advanced breast cancer. Retrieved from [Link]
-
PMC. (n.d.). Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents. Retrieved from [Link]
-
PubMed. (n.d.). Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins. Retrieved from [Link]
-
PMC. (n.d.). Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action. Retrieved from [Link]
-
MDPI. (n.d.). Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds. Retrieved from [Link]
-
NIH. (n.d.). Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins. Retrieved from [Link]
-
PMC. (n.d.). Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas. Retrieved from [Link]
-
PubMed. (n.d.). Biochemical and pharmacological effects of toremifene metabolites. Retrieved from [Link]
-
ESMO Daily Reporter. (2023). A study reveals new insights into resistance mechanisms to hormonal therapy in breast cancer. Retrieved from [Link]
- Unknown Source. (n.d.). Impact of Apparent Antagonism of Estrogen Receptor β by Fulvestrant on Anticancer Activity of 2-Methoxyestradiol.
-
PubMed. (n.d.). The history and mechanism of action of fulvestrant. Retrieved from [Link]
-
MDPI. (n.d.). Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds (PDF). Retrieved from [Link]
-
PubMed. (2025). Resistance mechanisms to immune checkpoint inhibitors: updated insights. Retrieved from [Link]
-
PMC. (2008). Estrogen Receptor-α Hinge-Region Lysines 302 and 303 Regulate Receptor Degradation by the Proteasome. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : (E)-4-Hydroxy Toremifene-d6 (~10% Z-isomer). Retrieved from [Link]
- Unknown Source. (n.d.). Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders.
-
American Physiological Society Journal. (n.d.). Resistance to hormone therapy in breast cancer cells promotes autophagy and EGFR signaling pathway. Retrieved from [Link]
Sources
- 1. Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Dose Toremifene for Fulvestrant-Resistant Metastatic Breast Cancer: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulvestrant - Wikipedia [en.wikipedia.org]
- 5. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Fulvestrant used for? [synapse.patsnap.com]
- 8. Estrogen Receptor-α Hinge-Region Lysines 302 and 303 Regulate Receptor Degradation by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 11. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 14. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. youtube.com [youtube.com]
- 17. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 18. Insights into resistance mechanisms to hormonal therapy in bca [dailyreporter.esmo.org]
- 19. Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Protocol: Personal Protective Equipment for Handling (E)-4-Hydroxytoremifene
(E)-4-Hydroxytoremifene is a significant metabolite of Toremifene, a selective estrogen receptor modulator (SERM) used in oncology.[1] As a physiologically active and potent compound, analogous in many respects to other antineoplastic agents, handling (E)-4-Hydroxytoremifene in a research and development setting demands a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of occupational health and safety for potent pharmaceutical compounds. Our objective is to minimize occupational exposure and ensure a safe laboratory environment.
The Foundational Principle: Hazard Containment and Risk Mitigation
Before discussing PPE, it is crucial to understand that PPE is the last line of defense. The primary strategy for handling potent compounds like (E)-4-Hydroxytoremifene is based on the hierarchy of controls, which prioritizes engineering and administrative controls to minimize exposure potential.
-
Engineering Controls: All handling of (E)-4-Hydroxytoremifene powder or volatile solutions should occur within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to control airborne particles and vapors.[2]
-
Administrative Controls: Access to areas where the compound is handled should be restricted. All personnel must receive specific training on the hazards and safe handling procedures for this compound.[3]
Only after these controls are in place does the proper selection and use of PPE become the critical final barrier to protect the researcher.
Hazard Profile of (E)-4-Hydroxytoremifene and Analogs
-
Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Suspected of damaging fertility or the unborn child.[5]
Given this profile, the default handling assumption must be that (E)-4-Hydroxytoremifene is a potent compound requiring stringent PPE protocols to prevent skin contact, inhalation, and ingestion.
The Essential PPE Ensemble for (E)-4-Hydroxytoremifene
The following table outlines the minimum required PPE for handling (E)-4-Hydroxytoremifene. The selection of this equipment is based on guidelines for handling potent and antineoplastic agents.[7][8][9]
| Task | Primary Engineering Control | Gloves | Gown / Lab Coat | Eye Protection | Respiratory Protection |
| Weighing Solid Compound | Ventilated Balance Enclosure or Fume Hood | Double Nitrile Gloves (Chemotherapy-rated) | Disposable, solid-front gown with knit cuffs | Chemical safety goggles and face shield | NIOSH-certified N95 respirator or higher |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile Gloves (Chemotherapy-rated) | Disposable, solid-front gown with knit cuffs | Chemical safety goggles | Not required if performed correctly in a certified fume hood |
| In-vitro/In-vivo Dosing | Chemical Fume Hood or Biological Safety Cabinet | Double Nitrile Gloves (Chemotherapy-rated) | Disposable, solid-front gown with knit cuffs | Chemical safety goggles | Not required if performed correctly in a certified containment device |
Step-by-Step Protocols for PPE Use
Adherence to proper donning and doffing procedures is as critical as the PPE itself. Incorrect removal of contaminated gear can lead to exposure.
-
Preparation: Before entering the designated handling area, remove all personal items (jewelry, watches). Tie back long hair.
-
Shoe Covers: Don two pairs of shoe covers if required by your facility's protocols for hazardous drug handling areas.
-
Inner Gloves: Wash hands thoroughly with soap and water. Don the first pair of chemotherapy-rated nitrile gloves.
-
Gown: Don a disposable, impermeable gown. Ensure the cuffs of the inner gloves are tucked under the cuffs of the gown.[7]
-
Respiratory Protection: If weighing powder outside of a containment enclosure (not recommended) or if there is a risk of aerosolization, don a fit-tested NIOSH-certified N95 respirator.
-
Eye Protection: Don chemical safety goggles. If there is a splash hazard, add a face shield over the goggles.[10]
-
Outer Gloves: Don the second pair of chemotherapy-rated nitrile gloves, ensuring the cuffs go over and completely cover the cuffs of the gown.[7]
-
Final Check: Visually inspect the entire ensemble to ensure there are no exposed areas of skin.
This process is designed to systematically remove the most contaminated items first.
-
Outer Gloves: Remove the outer pair of gloves. Peel them off by turning them inside out, without touching the external surface with bare skin. Dispose of them in a designated cytotoxic waste container.
-
Gown and Inner Gloves: Remove the gown by rolling it down and away from the body, turning it inside out. As the gown is removed, peel off the inner pair of gloves simultaneously, so they are contained within the rolled-up gown.[7] Dispose of the bundle immediately in a cytotoxic waste container.
-
Exit Handling Area: Step out of the immediate handling area.
-
Eye Protection: Remove the face shield and goggles. Clean and store reusable eye protection according to facility protocols. Dispose of single-use items.
-
Respiratory Protection: Remove the respirator without touching the front. Dispose of it in the appropriate waste stream.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Workflow for Safe Handling of (E)-4-Hydroxytoremifene
The following diagram illustrates the critical checkpoints and workflow for safely handling this potent compound.
Caption: Safe handling workflow for (E)-4-Hydroxytoremifene.
Decontamination and Disposal
All materials that come into contact with (E)-4-Hydroxytoremifene, including PPE, disposable labware, and cleaning materials, must be considered cytotoxic waste.
-
Decontamination: Work surfaces should be decontaminated using a two-step process of cleaning with a suitable detergent followed by disinfection with an appropriate agent.
-
Disposal: All contaminated solid and liquid waste must be segregated into clearly labeled, leak-proof containers designated for cytotoxic/antineoplastic waste.[11][12] Disposal must be carried out through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Emergency First Aid Measures
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12][13]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[5][13] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][13]
By implementing this comprehensive PPE and handling strategy, researchers can effectively mitigate the risks associated with (E)-4-Hydroxytoremifene, ensuring both personal safety and the integrity of their scientific work.
References
-
HALYARD. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]
-
NIOSH. (2004). NIOSH ALERT: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Retrieved from [Link]
-
Cancer Diagnostics, Inc. (n.d.). Hero PPE™ Personal Protective Equipment. Retrieved from [Link]
-
NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
Mason, T. (2023). Personal protective equipment for antineoplastic safety. Nursing, 53(8), 28-32. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (E)-4-Hydroxy Toremifene-d6 (~10% Z-isomer). Retrieved from [Link]
-
NHS. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
NHS England. (n.d.). Policy for the use of personal protective equipment when handling chemotherapy. Retrieved from [Link]
-
TKS. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]
-
Bozenhardt, H. F., & Bozenhardt, E. H. (2017). Handling & Processing Of Potent Compounds: A Holistic Approach. Bioprocess Online. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 4. mtpinnacle.com [mtpinnacle.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. echemi.com [echemi.com]
- 13. 4-hydroxytoremifene - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
